molecular formula C6H14OS2 B1332071 1,3-Bis(methylthio)-2-methoxypropane CAS No. 31805-84-2

1,3-Bis(methylthio)-2-methoxypropane

Cat. No.: B1332071
CAS No.: 31805-84-2
M. Wt: 166.3 g/mol
InChI Key: MOISORXUYSHXRU-UHFFFAOYSA-N
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Description

1,3-Bis(methylthio)-2-methoxypropane is a useful research compound. Its molecular formula is C6H14OS2 and its molecular weight is 166.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(methylthio)-2-methoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(methylthio)-2-methoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1,3-bis(methylsulfanyl)propane
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InChI

InChI=1S/C6H14OS2/c1-7-6(4-8-2)5-9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MOISORXUYSHXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60185685
Record name 2-Methoxy-1,3-bis(methylthio)propane
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Molecular Weight

166.3 g/mol
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CAS No.

31805-84-2
Record name 2-Methoxy-1,3-bis(methylthio)propane
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Record name 2-Methoxy-1,3-bis(methylthio)propane
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Record name 2-Methoxy-1,3-bis(methylthio)propane
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Record name 2-methoxy-1,3-bis(methylthio)propane
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Foundational & Exploratory

The Versatile Synthon: A Technical Guide to 1,3-Bis(methylthio)-2-methoxypropane (CAS: 31805-84-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,3-bis(methylthio)-2-methoxypropane, a pivotal reagent in modern organic synthesis. Delving beyond a simple cataloging of properties, this document illuminates the causality behind its synthetic utility, focusing on its role as a stable and effective precursor to the 1,3-bis(methylthio)allyllithium carbanion. This nucleophilic species serves as a versatile three-carbon building block, primarily as a β-formylvinyl anion equivalent, enabling the strategic introduction of α,β-unsaturated aldehyde functionalities in the synthesis of complex organic molecules. We will examine its synthesis, mechanistic underpinnings, detailed experimental protocols, and applications in the synthesis of natural products, alongside a critical evaluation of its advantages and limitations compared to other synthetic equivalents.

Introduction: The Power of Umpolung and the β-Formylvinyl Anion Concept

In the landscape of organic synthesis, the strategic reversal of polarity, or "Umpolung," is a powerful concept that unlocks novel bond-forming strategies.[1] The Corey-Seebach reaction, utilizing 1,3-dithianes, stands as a cornerstone of this principle, providing a robust method for generating acyl anion equivalents.[1][2] 1,3-Bis(methylthio)-2-methoxypropane builds upon this legacy, offering a nuanced and highly effective tool for a related transformation: the introduction of a β-formylvinyl group. Its primary application lies in its conversion to a potent nucleophilic species, a stabilized allylic carbanion, which can then be employed in a wide array of carbon-carbon bond-forming reactions.[2][3]

This guide will provide the reader with a comprehensive understanding of this reagent, from its fundamental chemical properties to its practical application in complex synthetic challenges, thereby empowering researchers to confidently incorporate it into their synthetic designs.

Physicochemical and Spectroscopic Profile

1,3-Bis(methylthio)-2-methoxypropane is a light yellow to orange clear liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-Bis(methylthio)-2-methoxypropane

PropertyValueSource
CAS Number 31805-84-2[4][5]
Molecular Formula C₆H₁₄OS₂[4][5]
Molecular Weight 166.31 g/mol [4][5]
Boiling Point 97-98 °C at 9 mmHg[5]
Density 1.08 g/cm³[5]
Refractive Index 1.5080-1.5100[5]
Spectroscopic Characterization

Accurate characterization of 1,3-bis(methylthio)-2-methoxypropane is crucial for its effective use. The following is an analysis of its key spectroscopic data.

¹H NMR (399.65 MHz, CDCl₃):

  • δ 3.51 (m, 1H): This multiplet corresponds to the methine proton (CH) at the C2 position, which is coupled to the adjacent methylene protons.

  • δ 3.43 (s, 3H): This singlet is assigned to the protons of the methoxy (OCH₃) group.

  • δ 2.75 (m, 4H): This multiplet represents the four protons of the two methylene groups (CH₂) at the C1 and C3 positions.

  • δ 2.16 (s, 6H): This sharp singlet corresponds to the six protons of the two equivalent methylthio (SCH₃) groups.

¹³C NMR (CDCl₃):

  • δ 80.2: CH (C2)

  • δ 57.5: OCH₃

  • δ 37.9: CH₂ (C1 and C3)

  • δ 15.8: SCH₃

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 166, confirming the molecular weight of the compound. Key fragmentation patterns include peaks at m/z 105 and 134.

Synthesis of 1,3-Bis(methylthio)-2-methoxypropane

The most common and well-documented synthesis of 1,3-bis(methylthio)-2-methoxypropane proceeds in two steps from the readily available starting material, epichlorohydrin.

Synthesis Pathway

synthesis_pathway epichlorohydrin Epichlorohydrin propanol 1,3-Bis(methylthio)-2-propanol epichlorohydrin->propanol 1. NaSCH₃, CH₃OH 2. H₂O workup target 1,3-Bis(methylthio)-2- methoxypropane propanol->target NaH, CH₃I, THF

Caption: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane.

Detailed Experimental Protocol

The following protocols are adapted from a verified procedure in Organic Syntheses.

Part A: Synthesis of 1,3-Bis(methylthio)-2-propanol

  • Reaction Setup: A solution of sodium hydroxide (44 g, 1.1 mol) in methanol (300 mL) is prepared in a 1-L, four-necked flask equipped with a dry ice condenser, mechanical stirrer, thermometer, and gas inlet tube. The flask is cooled in an ice bath.

  • Addition of Methanethiol: Methanethiol (50 g, 1.0 mol) is distilled into the cooled solution at a rate that maintains the temperature below 20°C.

  • Addition of Epichlorohydrin: The gas inlet is replaced with a dropping funnel, and epichlorohydrin (44.4 g, 0.480 mol) is added dropwise, keeping the temperature below 50°C.

  • Reaction and Workup: The mixture is stirred at 25°C for 1 hour, then diluted with 500 mL of water and extracted with two 200-mL portions of dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is distilled to yield 1,3-bis(methylthio)-2-propanol.

Part B: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane

  • Reaction Setup: A 500-mL, three-necked flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a rubber septum, and a dropping funnel. The flask is charged with a 57% dispersion of sodium hydride (5.2 g, 0.12 mol) in mineral oil, which is then washed with three 25-mL portions of dry pentane. Dry tetrahydrofuran (THF, 150 mL) is added.

  • Addition of Alcohol: A solution of 1,3-bis(methylthio)-2-propanol (15.4 g, 0.100 mol) in 50 mL of dry THF is added dropwise over 30 minutes to the stirred suspension of sodium hydride. The mixture is then stirred at room temperature for 1 hour.

  • Methylation: Methyl iodide (21.3 g, 0.150 mol) is added dropwise over 30 minutes, and the reaction mixture is stirred at room temperature for 2 hours.

  • Quenching and Workup: The reaction is cautiously quenched by the dropwise addition of 10 mL of methanol, followed by 100 mL of water. The layers are separated, and the aqueous layer is extracted with two 50-mL portions of ether.

  • Purification: The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated. The residue is distilled under reduced pressure to afford 1,3-bis(methylthio)-2-methoxypropane.

The Core Reactivity: Generation and Application of 1,3-Bis(methylthio)allyllithium

The primary synthetic utility of 1,3-bis(methylthio)-2-methoxypropane arises from its conversion into a potent nucleophile, 1,3-bis(methylthio)allyllithium. This transformation involves a base-induced elimination of methoxide followed by deprotonation.

Mechanism of Anion Formation

anion_formation start 1,3-Bis(methylthio)-2- methoxypropane intermediate 1,3-Bis(methylthio)propene start->intermediate Base (e.g., LDA) - CH₃OH anion 1,3-Bis(methylthio)allyllithium (Resonance Stabilized) intermediate->anion Base (e.g., LDA) - H⁺

Caption: Generation of the key nucleophilic species.

This resonance-stabilized allylic anion is the key reactive intermediate and serves as a synthon for the β-formylvinyl anion.

Reactions with Electrophiles

1,3-Bis(methylthio)allyllithium reacts with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides. The subsequent hydrolysis of the dithioacetal adduct unmasks the aldehyde functionality, providing access to α,β-unsaturated aldehydes and their derivatives.

Table 2: Representative Reactions of 1,3-Bis(methylthio)allyllithium with Electrophiles

ElectrophileIntermediate ProductFinal Product (after hydrolysis)Overall Yield (%)
1-Bromopentane1,3-Bis(methylthio)-1-octenetrans-2-Octenal70-75
Propionaldehyde4-Hydroxy-1,3-bis(methylthio)-1-hexenetrans-4-Hydroxy-2-hexenal58-62
Cyclohexanone1-(1-Hydroxycyclohexyl)-1,3-bis(methylthio)propene1-Formyl-2-cyclohexen-1-ol~65
Application in Natural Product Synthesis: Prostaglandins

The strategic installation of a functionalized three-carbon chain is a common challenge in the synthesis of complex natural products. The methodology based on 1,3-bis(methylthio)-2-methoxypropane has been instrumental in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. In these syntheses, the 1,3-bis(methylthio)allyllithium anion is used to introduce the lower side chain of the prostaglandin skeleton onto a cyclopentenone core. This approach allows for the controlled construction of the characteristic α,β-unsaturated aldehyde moiety, which is a key intermediate for further transformations.

Advantages, Limitations, and Alternatives

Advantages
  • Stability: 1,3-Bis(methylthio)-2-methoxypropane is a stable, distillable liquid, making it easier to handle and purify compared to gaseous or highly reactive reagents.

  • High Yields: The generation of the allylic anion and its subsequent reactions with electrophiles generally proceed in high yields.

  • Versatility: The reagent is compatible with a wide range of electrophiles, enabling the synthesis of a diverse array of α,β-unsaturated aldehydes.

  • Reliability: The procedures for its synthesis and use are well-established and have been verified in Organic Syntheses, attesting to their robustness.

Limitations
  • Strong Base Required: The formation of the allylic anion requires the use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), which necessitates anhydrous and inert reaction conditions.

  • Malodorous Byproducts: The use of sulfur-containing reagents can lead to the formation of malodorous byproducts, requiring appropriate handling and waste disposal procedures. However, there are developments in odorless 1,3-propanedithiol equivalents to mitigate this issue.[6]

  • Deprotection Conditions: The final hydrolysis of the dithioacetal to the aldehyde can sometimes require harsh conditions, which may not be compatible with sensitive functional groups in complex molecules.[7]

Alternative Reagents

While 1,3-bis(methylthio)-2-methoxypropane is a highly effective reagent, other synthetic equivalents for the β-formylvinyl anion exist. These include other dithiane-based reagents, as well as non-sulfur-based approaches. Acylsilanes, for instance, have been explored as aldehyde equivalents in various synthetic transformations.[8] The choice of reagent will ultimately depend on the specific substrate, desired reactivity, and compatibility with other functional groups in the molecule.

Safety and Handling

1,3-Bis(methylthio)-2-methoxypropane is a chemical that should be handled with care in a well-ventilated fume hood. It is incompatible with strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Conclusion

1,3-Bis(methylthio)-2-methoxypropane has established itself as a valuable and reliable reagent in the synthetic organic chemist's toolbox. Its ability to serve as a stable precursor to a versatile three-carbon nucleophile provides an elegant and efficient solution for the synthesis of α,β-unsaturated aldehydes, which are important intermediates in the synthesis of a wide range of complex molecules, including natural products of medicinal importance. By understanding the principles behind its reactivity and the practical details of its application, researchers can leverage this powerful synthon to advance their own synthetic endeavors in drug discovery and development.

References

  • PubChem. 1,3-Bis(methylthio)-2-methoxypropane. National Center for Biotechnology Information. [Link]

  • ACS Publications. 1,3-Dithianes as Acyl Anion Equivalents in Pd-Catalyzed Asymmetric Allylic Substitution. Organic Letters. [Link]

  • ACS Publications. Development of a new acyl anion equivalent for the preparation of masked activated esters, and their use to prepare a dipeptide. The Journal of Organic Chemistry. [Link]

  • ResearchGate. 1,3,4-Thiadiazoles and 1,3-thiazoles from one-pot reaction of bisthioureas with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate. [Link]

  • MDPI. The Corey-Seebach Reagent in the 21st Century: A Review. [Link]

  • Organic Chemistry Portal. Corey-Seebach Reaction. [Link]

  • MDPI. The Corey-Seebach Reagent in the 21st Century: A Review. [Link]

  • ResearchGate. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

  • ResearchGate. The Corey-Seebach Reagent in the 21st Century: A Review. [Link]

  • MDPI. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

  • ACS Publications. The First Nonthiolic, Odorless 1,3-Propanedithiol Equivalent and Its Application in Thioacetalization. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. 23.4: Alkanoyl (Acyl) Anion Equivalents: Preparation of a-Hydroxyketones. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Organic Syntheses. Discussion Addendum for: The Direct Acyl-Alkylation of Arynes. Preparation of Methyl 2-(2-acetylphenyl)acetate. [Link]

  • Encyclopedia.pub. Corey-Seebach Reagent in the 21st Century. [Link]

  • ResearchGate. Bioinspired Total Synthesis of Polycyclic Natural Products. [Link]

  • SciELO. Acylsilanes and their applications in organic chemistry. [Link]

  • YouTube. Preparations of aldehydes and Ketones from 1,3-dithiane. [Link]

Sources

The Formyl Anion's Masked Ally: A Technical Guide to the Mechanism and Application of 1,3-Bis(methylthio)-2-methoxypropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining Carbonyl Reactivity

In the landscape of organic synthesis, the carbonyl group typically presents itself as an electrophilic center, a reliable target for nucleophilic attack. This inherent reactivity, while foundational, also defines a set of constraints. The concept of "umpolung," or polarity inversion, offers a powerful strategic alternative, enabling chemists to reverse this innate electrophilicity and utilize carbonyl carbons as nucleophilic synthons.[1][2] This guide delves into the mechanism and application of 1,3-bis(methylthio)-2-methoxypropane, a key reagent in the umpolung strategy, which serves as a stable and versatile precursor to a masked β-formylvinyl anion. Through a detailed exploration of its synthesis, activation, and subsequent reactions, we will illuminate the causal factors behind its efficacy and provide actionable protocols for its use in the construction of complex molecular architectures, particularly α,β-unsaturated aldehydes.

I. The Reagent: Synthesis and Characterization of 1,3-Bis(methylthio)-2-methoxypropane

The journey to harnessing the nucleophilic potential of this reagent begins with its multi-step synthesis. Each stage is governed by well-established reaction mechanisms, the understanding of which is crucial for optimizing yield and purity.

A. Step 1: Synthesis of 1,3-Bis(methylthio)-2-propanol from Epichlorohydrin

The synthesis commences with the ring-opening of the epoxide in epichlorohydrin by a potent sulfur nucleophile, the thiomethoxide anion.[3] This anion is generated in situ by the deprotonation of methanethiol with a base, such as sodium hydroxide in methanol.[3]

The reaction proceeds via a nucleophilic attack of the thiomethoxide on one of the terminal, less sterically hindered carbons of the epichlorohydrin epoxide ring. This is followed by a second nucleophilic substitution where another equivalent of thiomethoxide displaces the chloride ion, yielding the desired 1,3-bis(methylthio)-2-propanol.[3]

cluster_synthesis1 Synthesis of 1,3-Bis(methylthio)-2-propanol Epichlorohydrin Epichlorohydrin Propanol 1,3-Bis(methylthio)-2-propanol Epichlorohydrin->Propanol Nucleophilic attack & Sₙ2 Methanethiol 2 CH₃SH Methanethiol->Propanol Base Base (e.g., NaOH) Base->Propanol

Caption: Synthesis of the propanol intermediate.

B. Step 2: Methylation via Williamson Ether Synthesis

The hydroxyl group of 1,3-bis(methylthio)-2-propanol is then methylated to afford the target reagent, 1,3-bis(methylthio)-2-methoxypropane. This transformation is a classic Williamson ether synthesis, proceeding through an Sₙ2 mechanism.[4][5][6] A strong base, typically sodium hydride, is used to deprotonate the alcohol, forming a nucleophilic alkoxide.[3] This alkoxide then attacks a methylating agent, such as methyl iodide, to form the ether linkage.[3] The choice of a primary methylating agent is critical to favor the Sₙ2 pathway and avoid competing elimination reactions.[6]

cluster_synthesis2 Williamson Ether Synthesis Propanol 1,3-Bis(methylthio)-2-propanol Reagent 1,3-Bis(methylthio)-2-methoxypropane Propanol->Reagent Sₙ2 reaction Base 1. NaH Base->Reagent MeI 2. CH₃I MeI->Reagent

Caption: Formation of the target reagent.

II. Mechanism of Action: The Generation and Reactivity of a Potent Nucleophile

The synthetic utility of 1,3-bis(methylthio)-2-methoxypropane lies in its ability to be converted into a powerful nucleophilic species, 1,3-bis(methylthio)allyllithium.[3] This transformation involves a base-induced elimination followed by deprotonation.

A. Formation of 1,3-Bis(methylthio)allyllithium

Treatment of 1,3-bis(methylthio)-2-methoxypropane with a strong base, such as lithium diisopropylamide (LDA), initiates an elimination of the methoxy group to form a vinyl thioether intermediate. Subsequent deprotonation of an allylic proton by a second equivalent of the base generates the resonance-stabilized 1,3-bis(methylthio)allyllithium.[3] The negative charge is delocalized across the allyl system and is further stabilized by the adjacent sulfur atoms through inductive effects and d-orbital participation.[3] This efficient generation results in a nearly quantitative yield of the deep-colored organolithium reagent.[3]

cluster_activation Generation of the Nucleophile Reagent 1,3-Bis(methylthio)-2-methoxypropane Allyllithium 1,3-Bis(methylthio)allyllithium Reagent->Allyllithium Elimination & Deprotonation Base 2 LDA Base->Allyllithium

Caption: Activation of the reagent to the allyllithium species.

B. The β-Formylvinyl Anion Synthon: An Umpolung Strategy

The 1,3-bis(methylthio)allyllithium species is a synthetic equivalent, or "synthon," for the otherwise inaccessible β-formylvinyl anion ([CHO-CH=CH]⁻).[3] The dithioacetal moiety serves as a masked aldehyde. This allows for a reversal of the normal electrophilic character of the formyl group, enabling it to participate in nucleophilic reactions.[3]

III. Synthetic Applications: Carbon-Carbon Bond Formation

The generated 1,3-bis(methylthio)allyllithium is a versatile nucleophile that reacts with a wide range of electrophiles to form new carbon-carbon bonds. The dithioacetal remains intact during these reactions, serving as a stable protecting group for the latent aldehyde functionality.

A. Reactions with Electrophiles

The allyllithium reagent readily undergoes alkylation with primary alkyl halides and sulfonates.[7] It also adds to carbonyl compounds (aldehydes and ketones) and opens epoxides, introducing a functionalized three-carbon chain.[3]

B. Representative Reactions and Yields

The following table summarizes the outcomes of reacting 1,3-bis(methylthio)allyllithium with various electrophiles, demonstrating the broad applicability and efficiency of this methodology.

ElectrophileIntermediate ProductFinal Product (after hydrolysis)Overall Yield (%)
1-Bromopentane1,3-Bis(methylthio)-1-octenetrans-2-Octenal75[3]
Acetone4,4-Dimethyl-1,3-bis(methylthio)-1-penten-4-oltrans-4-Hydroxy-4-methyl-2-pentenal41[3]
Propionaldehyde1,3-Bis(methylthio)-1-hexen-4-oltrans-4-Hydroxy-2-hexenalNot specified[3]
Epoxide (generic)δ-Hydroxy-1,3-bis(methylthio)alkeneδ-Hydroxy-α,β-unsaturated aldehydeNot specified[3]

IV. The Unmasking: Hydrolysis of the Dithioacetal

The final and crucial step in this synthetic sequence is the hydrolysis of the dithioacetal to reveal the desired α,β-unsaturated aldehyde. This "unmasking" is typically achieved under specific conditions that cleave the robust carbon-sulfur bonds.

A. Mechanism of Hydrolysis with Mercury(II) Salts

While thioacetals are stable to many hydrolytic conditions, they can be efficiently cleaved using mercury(II) salts, such as mercury(II) chloride (HgCl₂), often in the presence of a buffer like calcium carbonate.[3] The high affinity of the soft mercury(II) ion for the soft sulfur atoms is the driving force for this reaction.[8][9]

The mechanism involves the coordination of Hg²⁺ to the sulfur atoms of the dithioacetal, forming a Lewis acid-base adduct.[8] This coordination weakens the carbon-sulfur bonds, making the carbon susceptible to nucleophilic attack by water. Subsequent steps lead to the formation of a hemithioacetal intermediate, which then eliminates a thiomercury species and ultimately hydrolyzes to the carbonyl compound and an insoluble mercury-thiolate precipitate.[8]

cluster_hydrolysis Hydrolysis of the Dithioacetal Dithioacetal Alkylated Dithioacetal Aldehyde α,β-Unsaturated Aldehyde Dithioacetal->Aldehyde Unmasking Reagents HgCl₂, CaCO₃, H₂O Reagents->Aldehyde

Sources

An In-Depth Technical Guide to 1,3-Bis(methylthio)-2-methoxypropane for Nucleophilic Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The inversion of chemical reactivity, or "Umpolung," is a cornerstone of modern synthetic strategy, enabling the formation of chemical bonds that are otherwise inaccessible through conventional polarity patterns.[1] This guide provides an in-depth exploration of 1,3-bis(methylthio)-2-methoxypropane, a highly effective reagent for nucleophilic acylation, serving as a masked acyl anion equivalent. We will dissect its synthesis, mechanism of action, and practical application, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development. The core principle lies in the temporary reversal of a carbonyl carbon's polarity from an electrophile to a potent nucleophile, a transformation masterfully achieved through dithioacetal chemistry.

The Foundational Principle: Umpolung and the Acyl Anion

In standard organic synthesis, the carbonyl carbon is an electrophilic center, readily attacked by nucleophiles. However, many complex target molecules require a synthetic disconnection where the carbonyl carbon must act as a nucleophile—an "acyl anion." Direct generation of acyl anions is challenging due to their inherent instability. The Umpolung strategy circumvents this by using "masked" carbonyl groups, which can be temporarily modified to bear a nucleophilic carbon.

Among the most successful synthons for acyl anions are 1,3-dithianes. The protons on the carbon atom situated between the two sulfur atoms are sufficiently acidic to be removed by a strong base, creating a stabilized carbanion that is highly nucleophilic.[2] 1,3-Bis(methylthio)-2-methoxypropane is an acyclic dithioacetal derivative that functions on this same principle, offering unique advantages in certain synthetic contexts.

The Reagent: Synthesis, Properties, and Handling of 1,3-Bis(methylthio)-2-methoxypropane

Established Synthetic Pathway

The synthesis of 1,3-bis(methylthio)-2-methoxypropane is a well-documented, two-step process starting from the readily available epichlorohydrin.

Step 1: Synthesis of 1,3-Bis(methylthio)-2-propanol The initial step involves the ring-opening of epichlorohydrin using a sulfur nucleophile.[3] Sodium thiomethoxide, generated in situ from methanethiol and a base like sodium hydroxide, attacks the terminal carbon of the epoxide. A second equivalent of the thiomethoxide then displaces the chloride ion, yielding the intermediate alcohol, 1,3-bis(methylthio)-2-propanol.[3]

Step 2: Methylation to 1,3-Bis(methylthio)-2-methoxypropane The final product is obtained via a classic Williamson ether synthesis. The hydroxyl group of 1,3-bis(methylthio)-2-propanol is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide subsequently reacts with a methylating agent, typically methyl iodide (MeI), in an SN2 reaction to furnish the target ether.[3]

Synthesis_Pathway Epichlorohydrin Epichlorohydrin Intermediate 1,3-Bis(methylthio)-2-propanol Epichlorohydrin->Intermediate 1. 2 eq. NaSMe 2. H₂O workup Product 1,3-Bis(methylthio)-2-methoxypropane Intermediate->Product 1. NaH 2. MeI

Caption: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the reagent's integrity.

PropertyValueReference(s)
Molecular Formula C₆H₁₄OS₂[4][5]
Molecular Weight 166.30 g/mol [4][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 97-98 °C at 9 mmHg[7]
Density ~1.06 - 1.08 g/cm³[7]
Refractive Index ~1.508 - 1.510[7]
IUPAC Name 2-methoxy-1,3-bis(methylsulfanyl)propane[4]

Storage & Handling Guidelines:

  • Storage: Store in a refrigerator under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Sensitivities: The compound is sensitive to heat, light, and moisture.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, alcohols, and amines.[6]

Mechanism of Action: The Core Workflow

The utility of 1,3-bis(methylthio)-2-methoxypropane hinges on a three-stage process: activation (deprotonation), reaction with an electrophile, and deprotection (hydrolysis) to reveal the final carbonyl product.

Acylation_Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection Reagent 1,3-Bis(methylthio)- 2-methoxypropane Anion Lithiated Intermediate (Acyl Anion Equivalent) Reagent->Anion  n-BuLi, THF  -78 °C Adduct Dithioacetal Adduct Anion->Adduct  Nucleophilic Attack Electrophile Electrophile (e.g., R-Br, RCHO) Electrophile->Adduct Product Final Ketone Product Adduct->Product  Hydrolysis  (e.g., H₃O⁺, HgCl₂)

Caption: General workflow for nucleophilic acylation.

Stage 1: Deprotonation to the Nucleophile

The key to unlocking the nucleophilic character of the reagent is the deprotonation of the C-2 proton. This proton is rendered acidic by the two adjacent electron-withdrawing sulfur atoms, which can also stabilize the resulting carbanion through d-orbital resonance and inductive effects. A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), is required to effect this transformation, usually in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to prevent side reactions.

Stage 2: Reaction with Electrophiles

The resulting lithiated species is a powerful nucleophile that readily reacts with a wide range of electrophiles.[8] The choice of electrophile dictates the structure of the final acylated product.

  • Alkyl Halides (R-X): Undergo SN2 reaction to form a new C-C bond, leading to ketones after hydrolysis.

  • Aldehydes and Ketones: Attack the carbonyl carbon to form a β-hydroxy dithioacetal, which yields α-hydroxy ketones upon hydrolysis.

  • Epoxides: Attack one of the epoxide carbons, leading to γ-hydroxy ketones after hydrolysis.

  • Michael Acceptors: Can undergo 1,4-conjugate addition, a powerful method for constructing 1,4-dicarbonyl compounds.[9]

Stage 3: Unmasking the Carbonyl

The final and crucial step is the hydrolysis of the dithioacetal to regenerate the carbonyl group. This step must be chosen carefully to be compatible with other functional groups in the molecule. Acid-catalyzed hydrolysis is a common method, proceeding via protonation of one of the sulfur atoms, followed by attack of water.[10][11] However, this can be slow for dithioacetals. More frequently, cleavage is facilitated by reagents that have a high affinity for sulfur, such as mercury(II) salts (e.g., HgCl₂), which coordinate to the sulfur atoms and make the central carbon highly electrophilic and susceptible to hydrolysis.[2] Other oxidative or alkylative methods can also be employed.[12]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane[5]
  • Preparation of 1,3-Bis(methylthio)-2-propanol:

    • To a solution of sodium hydroxide in methanol, bubble in methanethiol gas at a controlled temperature to generate sodium thiomethoxide.

    • Slowly add epichlorohydrin to the solution, maintaining a low temperature (e.g., 0-10 °C).

    • After the addition is complete, allow the reaction to stir and warm to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

  • Methylation:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add a solution of 1,3-bis(methylthio)-2-propanol in anhydrous THF dropwise.

    • Allow the mixture to stir until hydrogen evolution ceases.

    • Add methyl iodide (MeI) dropwise at 0 °C.

    • Let the reaction warm to room temperature and stir for several hours or until TLC/GC-MS indicates completion.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product, wash the combined organic layers, dry, and concentrate.

    • Purify the final product by vacuum distillation.

Protocol: General Nucleophilic Acylation using 1,3-Bis(methylthio)-2-methoxypropane
  • Anion Formation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and 1,3-bis(methylthio)-2-methoxypropane (1.0 eq.).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, ~1.6 M in hexanes, 1.05 eq.) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Reaction with Electrophile:

    • Add a solution of the desired electrophile (e.g., benzyl bromide, 1.0 eq.) in anhydrous THF dropwise to the cold anion solution.

    • Maintain the temperature at -78 °C during the addition and for an additional 1-2 hours afterward.

    • Slowly warm the reaction to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting dithioacetal adduct by flash column chromatography.

  • Hydrolysis (Deprotection - Example using HgCl₂):

    • Dissolve the purified adduct in a mixture of acetone and water.

    • Add mercury(II) chloride (HgCl₂, ~2.2 eq.) and calcium carbonate (CaCO₃, ~2.2 eq.).

    • Stir the heterogeneous mixture vigorously at room temperature for several hours until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite®, washing with acetone.

    • Concentrate the filtrate and re-dissolve in an organic solvent for workup (extraction, washing, drying) to isolate the final ketone product.

Conclusion

1,3-Bis(methylthio)-2-methoxypropane stands as a valuable and versatile tool in the synthetic chemist's arsenal. By enabling the strategic reversal of carbonyl polarity, it opens pathways to complex molecular architectures, particularly those containing α-substituted ketones, α-hydroxy ketones, and 1,4-dicarbonyl systems. A thorough understanding of its synthesis, handling, and the nuanced three-stage reaction mechanism—activation, nucleophilic attack, and deprotection—is paramount to its successful implementation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently leverage this powerful reagent in their synthetic endeavors.

References

  • Cohen, T., Ruffner, R. J., Shull, D. W., Fogel, E. R., & Falck, J. R. (1979). VINYL SULFIDES FROM THIOACETALS WITH COPPER(I) TRIFLUOROMETHANESULFONATE: (Z)-2-METHOXY-1-PHENYLTHIO-1,3-BUTADIENE. Organic Syntheses, 59, 202.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520544, 1,3-Bis(methylthio)-2-methoxypropane. Retrieved from [Link]

  • Singh, V., & Singh, A. (2022). Chemo-, Regio- and Stereoselectivity of Acyl Transfer Agents: A Brief Review. Letters in Organic Chemistry, 19(5), 376-388.
  • NIST. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Okuyama, T., & Fueno, T. (1985). Acid-Catalyzed Hydrolysis of Ketene Dithioacetals and Trithioorthocarboxylates. Effects of β-Methyl Substitution. The Journal of Organic Chemistry, 50(20), 3824–3828.
  • University of Liverpool. (n.d.). Umpolung synthesis - 1,4-Dioxygenated Compounds. Retrieved from [Link]

  • Butler, A. R., & Collier, S. (1998). The reactions of phthalazinium-2-(unsubstituted)methanide and aryl(3-phenylprop-2-en-1-ylidene)ammoniomethanide 1,3-dipoles with some thioester and thioketone C=S dipolarophiles. Regio- and stereo-chemistry: substituted thiazolo-[4,3-a]. Journal of the Chemical Society, Perkin Transactions 1, (21), 3451-3456.
  • Kowalczyk, P., & Bodwell, G. J. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3907.
  • University of California, Irvine. (n.d.). Umpolung. Retrieved from [Link]

  • Shi, S., Zhang, Y., & Tu, S. (2016). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. RSC Advances, 6(109), 107936-107942.
  • Chem Simplify. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry [Video]. YouTube. Retrieved from [Link]

  • Belskaya, N. P., Dehaen, W., & Bakulev, V. A. (2015). New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)
  • Okuyama, T. (1986). Mechanism of Acid-Catalyzed Hydrolysis of Ketene Dithioacetals: Reversibility of the Carbon Protonation. Accounts of Chemical Research, 19(12), 370-376.
  • Åkerblom, E. (2023).
  • NIST. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Mattson, A. E., & Scheidt, K. A. (2007). Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. Journal of the American Chemical Society, 129(15), 4508–4509.
  • Pharmacy 180. (n.d.). Umpolung Synthons - Planning Organic Syntheses. Retrieved from [Link]

  • Leah4sci. (2013, March 17). Hydrolysis of Acetals and Ketals [Video]. YouTube. Retrieved from [Link]

  • Junjappa, H., Ila, H., & Kumar, S. V. (2012). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 41(15), 5043-5058.

Sources

Stability of "1,3-Bis(methylthio)-2-methoxypropane" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of 1,3-Bis(methylthio)-2-methoxypropane

Abstract

1,3-Bis(methylthio)-2-methoxypropane (CAS RN: 31805-84-2) is a unique aliphatic compound featuring both dithioether and ether functionalities.[1] Its structural attributes make it a valuable intermediate in specialized organic synthesis, particularly where manipulation of sulfur-stabilized carbanions is desired.[2] This guide provides a comprehensive analysis of the chemical stability of 1,3-Bis(methylthio)-2-methoxypropane under both acidic and basic conditions. By examining the underlying mechanistic principles and providing validated experimental protocols, this document serves as an essential resource for researchers, process chemists, and formulation scientists aiming to leverage this reagent effectively and predict its fate in various chemical environments.

Structural and Physicochemical Profile

The reactivity and stability of 1,3-Bis(methylthio)-2-methoxypropane are dictated by the interplay of its two primary functional groups: the thioether linkages at the C1 and C3 positions and the methoxy (ether) group at the C2 position.

The sulfur atoms of the thioether groups possess lone pairs of electrons, but they are significantly less basic than the oxygen atom in an ether. This is a consequence of the larger size and greater polarizability of sulfur, which makes its lone pairs less available for protonation. The methoxy group, a typical ether, is generally stable but can be susceptible to cleavage under harsh acidic conditions. The molecule is reported to be a liquid at ambient temperature and is sensitive to heat, light, and moisture, necessitating careful storage under an inert atmosphere in a cool, dark place.[3]

PropertyValueSource
CAS Number 31805-84-2[1][3]
Molecular Formula C₆H₁₄OS₂[1]
Molecular Weight 166.30 g/mol [1]
Physical State Light yellow to orange clear liquid
Boiling Point 97-98 °C / 9 mmHg[4]
InChIKey MOISORXUYSHXRU-UHFFFAOYSA-N[1][5][6]
Storage Conditions Refrigerator, under inert gas[3]

Stability Profile Under Acidic Conditions

Mechanistic Rationale: A Tale of Two Functional Groups

The stability of 1,3-Bis(methylthio)-2-methoxypropane in acidic media is exceptionally high, a characteristic feature of thioacetals and thioethers compared to their oxygen analogs (acetals and ethers).[7]

  • Thioether Stability: Acid-catalyzed hydrolysis of acetals proceeds via protonation of an oxygen atom, followed by the departure of an alcohol to form a resonance-stabilized oxocarbenium ion. In thioacetals, the analogous first step—protonation of a sulfur atom—is highly unfavorable. Thiols are significantly more acidic (pKa ≈ 10-11) than alcohols (pKa ≈ 16), meaning that thioethers are much weaker bases than ethers. Consequently, protonation does not readily occur under typical acidic conditions, and the C-S bond remains intact. Deprotection of thioacetals requires specialized, often harsh, conditions such as the use of mercury salts or strong oxidizing agents, rather than simple acid hydrolysis.[7]

  • Ether Stability: The methoxy group is also robust. While ethers can be cleaved by strong, concentrated mineral acids like HBr and HI, they are resistant to cleavage by dilute aqueous acids.

Therefore, the molecule as a whole is predicted to exhibit excellent stability across a wide range of acidic pH values.

Visualization: Acid Stability Logic

Diagram 1: Rationale for Acid Stability cluster_thioether Thioether Moiety (-SCH3) cluster_ether Ether Moiety (-OCH3) T1 Sulfur Atom T2 Low Basicity (High pKa of conjugate acid) T1->T2 T3 Resists Protonation by H+ T2->T3 T4 High Stability T3->T4 E1 Oxygen Atom E2 Higher Basicity (Protonatable) E1->E2 E3 Cleavage requires very strong acid (e.g., HBr, HI), not dilute H+ E2->E3 E4 Stable in typical aqueous acid E3->E4

Caption: Key factors contributing to the high acid stability.

Experimental Protocol: Forced Degradation Study (Acidic)

This protocol is designed to rigorously assess the stability of the title compound under acidic stress.

  • Preparation of Stock Solution:

    • Accurately weigh 50 mg of 1,3-Bis(methylthio)-2-methoxypropane and dissolve it in 50 mL of acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

  • Preparation of Stress Samples:

    • Label three sets of vials for each condition: '0.1 M HCl' and '1.0 M HCl'.

    • To each vial, add 1 mL of the stock solution.

    • To the '0.1 M HCl' vials, add 9 mL of 0.1 M hydrochloric acid.

    • To the '1.0 M HCl' vials, add 9 mL of 1.0 M hydrochloric acid.

    • This results in a final drug concentration of 0.1 mg/mL.

  • Incubation:

    • Prepare two parallel sets. Incubate one set at room temperature (25 °C) and the other in a water bath at 60 °C.

    • Protect all samples from light.

  • Time-Point Sampling:

    • Withdraw 1.0 mL aliquots at T=0, 2, 6, 12, 24, and 48 hours.

    • Immediately neutralize the acidic aliquot with an equivalent volume of a suitable base (e.g., 1.0 mL of 0.1 M NaOH for the 0.1 M HCl sample) to quench the degradation.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis (e.g., 25 µg/mL).

  • Analytical Method (HPLC-UV):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

    • Injection Volume: 10 µL

    • Analysis: Quantify the peak area of the parent compound at each time point relative to T=0 to determine the percentage of degradation. Analyze for the appearance of new peaks, which would indicate degradation products.

Stability Profile Under Basic Conditions

Mechanistic Rationale: General Inertness vs. Potential Elimination

Both thioethers and ethers are famously resilient to basic conditions, making them excellent functional groups for reactions involving strong bases. However, the specific arrangement of functional groups in 1,3-Bis(methylthio)-2-methoxypropane introduces a potential, non-hydrolytic degradation pathway.

  • General Stability: Neither the C-S nor the C-O bonds are susceptible to direct nucleophilic attack by hydroxide ions.

  • Potential for Elimination: A plausible degradation route under strong basic conditions involves an elimination reaction. It has been noted that the molecule can be converted into a nucleophilic species through a base-induced elimination.[2] This pathway likely involves the abstraction of a proton from one of the methylene carbons (C1 or C3) by a strong base. The resulting carbanion could then eliminate the methoxy group from the adjacent carbon (an E1cB-like mechanism) or undergo a concerted E2 elimination to form an allyl thioether. This is a critical consideration for process chemistry where strong, non-aqueous bases (e.g., NaH, LDA, alkoxides) might be employed. In aqueous NaOH or KOH, this pathway is less likely but may be induced at elevated temperatures.

Visualization: Proposed Base-Induced Elimination Pathway

Diagram 2: Proposed Base-Induced Elimination Pathway cluster_main start 1,3-Bis(methylthio)-2-methoxypropane step1 Proton Abstraction at C1 by Strong Base (B⁻) start->step1 Strong Base intermediate Carbanion Intermediate step1->intermediate step2 Elimination of Methoxy Group (-OCH3) intermediate->step2 product Allyl Thioether Product (Degradant) step2->product

Caption: A plausible non-hydrolytic degradation route under strong base.

Experimental Protocol: Forced Degradation Study (Basic)

This protocol mirrors the acidic study to provide a direct comparison of stability.

  • Preparation of Stock Solution:

    • Use the same 1.0 mg/mL stock solution in acetonitrile as prepared for the acidic study.

  • Preparation of Stress Samples:

    • Label three sets of vials for each condition: '0.1 M NaOH' and '1.0 M NaOH'.

    • To each vial, add 1 mL of the stock solution.

    • To the '0.1 M NaOH' vials, add 9 mL of 0.1 M sodium hydroxide.

    • To the '1.0 M NaOH' vials, add 9 mL of 1.0 M sodium hydroxide.

    • The final drug concentration will be 0.1 mg/mL.

  • Incubation:

    • Incubate parallel sets at room temperature (25 °C) and 60 °C, protecting all samples from light.

  • Time-Point Sampling:

    • Withdraw 1.0 mL aliquots at T=0, 2, 6, 12, 24, and 48 hours.

    • Immediately neutralize the basic aliquot with an equivalent volume of a suitable acid (e.g., 1.0 mL of 0.1 M HCl for the 0.1 M NaOH sample).

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Analytical Method (HPLC-UV):

    • Use the identical HPLC method described in Section 2.3 to ensure data comparability.

    • Monitor for loss of the parent peak and the emergence of any new peaks corresponding to degradation products.

Consolidated Stability Profile and Handling Recommendations

The combined theoretical and experimental insights lead to a clear stability profile for 1,3-Bis(methylthio)-2-methoxypropane.

ConditionTemperaturePredicted StabilityPrimary Degradation Pathway
Aqueous Acid (pH 1-6) 25 - 60 °CHighly Stable None expected
Neutral (pH ~7) 25 - 60 °CHighly Stable None expected
Aqueous Base (pH 8-12) 25 - 60 °CStable to Very Stable Minimal to none
Strong Base (e.g., >1M NaOH, alkoxides) ElevatedSusceptible to Degradation Base-induced elimination

Practical Recommendations for Researchers:

  • Storage: Store the neat material and solutions in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent oxidative or photochemical degradation.[3]

  • Reaction Solvent/pH: The compound is an excellent choice for reactions conducted under acidic conditions where an acid-labile group must be preserved.

  • Use with Bases: While stable in mild aqueous base, caution should be exercised when using strong, non-nucleophilic bases, especially at elevated temperatures. If a reaction requires such conditions, it is crucial to monitor for potential elimination byproducts.

  • Formulation: For drug development applications, the compound is expected to be stable in formulations with acidic to neutral pH. Its stability in alkaline formulations should be confirmed experimentally, but significant degradation is not expected under typical pharmaceutical pH ranges (up to pH 9-10).

References

  • Wikipedia. Thioacetal. [Link]

  • Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • PubChem. 1,3-Bis(methylthio)-2-methoxypropane. [Link]

  • Cheméo. Chemical Properties of 1,3-Bis-(methylthio)-2-methoxypropane (CAS 31805-84-2). [Link]

Sources

Methodological & Application

Application Notes: Synthesis of α,β-Unsaturated Aldehydes using 1,3-Bis(methylthio)-2-methoxypropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the use of 1,3-Bis(methylthio)-2-methoxypropane as a versatile reagent in the synthesis of α,β-unsaturated aldehydes. This method is predicated on the principles of "umpolung" or polarity inversion, wherein the reagent is transformed into a nucleophilic three-carbon synthon that reacts with various electrophiles, primarily aldehydes and ketones. Subsequent hydrolysis of the intermediate adduct yields the desired α,β-unsaturated aldehyde. This application note will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss the critical parameters for successful execution.

Introduction

The synthesis of α,β-unsaturated aldehydes is a cornerstone of organic chemistry, providing access to key intermediates in the production of pharmaceuticals, natural products, and fine chemicals. The inherent reactivity of the conjugated system allows for a wide array of subsequent transformations. While numerous methods exist for their preparation, the use of sulfur-stabilized carbanions offers a robust and highly adaptable approach.

1,3-Bis(methylthio)-2-methoxypropane serves as a stable and readily accessible precursor to a potent nucleophilic allylic anion. This reagent, upon activation, acts as a C3 synthon, enabling the elongation of carbon chains and the introduction of the α,β-unsaturated aldehyde functionality in a single, streamlined sequence. This methodology is an extension of the foundational Corey-Seebach reaction, which utilizes dithianes to effect the "umpolung" of carbonyl reactivity.[1][2]

Reaction Mechanism

The synthetic utility of 1,3-Bis(methylthio)-2-methoxypropane stems from its ability to generate a stabilized 1,3-bis(methylthio)allyllithium intermediate. This process involves a base-induced elimination of methanol followed by deprotonation. The resulting allylic anion is a soft nucleophile that readily participates in addition reactions with a variety of electrophiles.

The overall transformation can be dissected into three key stages:

  • Formation of the Nucleophilic Allylic Anion: Treatment of 1,3-Bis(methylthio)-2-methoxypropane with a strong base, typically an organolithium reagent such as n-butyllithium, initiates the elimination of methanol to form a vinyl thioether intermediate. A second equivalent of the base then abstracts a proton from the terminal methyl group, generating the resonance-stabilized 1,3-bis(methylthio)allyllithium.

  • Nucleophilic Addition to an Electrophile: The generated allylic anion reacts with an electrophile, most commonly an aldehyde or ketone. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a new carbon-carbon bond and yielding a hydroxyl-substituted ketene dithioacetal.

  • Hydrolysis to the α,β-Unsaturated Aldehyde: The final step involves the hydrolysis of the ketene dithioacetal to unveil the α,β-unsaturated aldehyde. This transformation is typically achieved under acidic conditions, often in the presence of a thiophilic metal salt to facilitate the cleavage of the carbon-sulfur bonds.

Mechanistic Pathway Diagram

Reaction_Mechanism General Reaction Mechanism Reagent 1,3-Bis(methylthio)-2-methoxypropane Intermediate1 Vinyl Thioether Intermediate Reagent->Intermediate1 1. n-BuLi (-MeOH) Anion 1,3-Bis(methylthio)allyllithium Intermediate1->Anion 2. n-BuLi space1 Anion->space1 Electrophile Aldehyde/Ketone (R1, R2) Electrophile->space1 Adduct Hydroxylated Ketene Dithioacetal Product α,β-Unsaturated Aldehyde Adduct->Product H3O+, HgCl2 space1->Adduct Nucleophilic Addition space2

Caption: General reaction pathway for aldehyde synthesis.

Experimental Protocol

This protocol provides a general procedure for the synthesis of an α,β-unsaturated aldehyde from an aldehyde or ketone using 1,3-Bis(methylthio)-2-methoxypropane. Reaction conditions may require optimization for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,3-Bis(methylthio)-2-methoxypropane≥97%TCI, Sigma-AldrichStore under inert gas, refrigerated.[3][4]
n-Butyllithium (n-BuLi)1.6 M in hexanesSigma-Aldrich, Acros OrganicsHandle under inert atmosphere.
Tetrahydrofuran (THF)AnhydrousVariousDry over sodium/benzophenone.
Aldehyde or KetoneReagent GradeVariousFreshly distilled if necessary.
Hydrochloric Acid (HCl)ConcentratedVarious
Mercuric Chloride (HgCl₂)Reagent GradeVariousCaution: Highly Toxic!
Diethyl Ether (Et₂O)AnhydrousVarious
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure

Part A: Generation of 1,3-Bis(methylthio)allyllithium and Reaction with Electrophile

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF, approx. 0.2 M final concentration of the substrate). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add 1,3-Bis(methylthio)-2-methoxypropane (1.0 eq) to the cooled THF. Follow with the dropwise addition of n-butyllithium (2.2 eq) via syringe, maintaining the internal temperature below -70 °C. A color change to yellow or orange is typically observed, indicating the formation of the allylic anion. Stir the solution at -78 °C for 30 minutes.

  • Electrophile Addition: Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

Part B: Work-up and Hydrolysis

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude hydroxylated ketene dithioacetal. This intermediate can be purified by column chromatography on silica gel, though it is often carried forward without purification.

  • Hydrolysis: Dissolve the crude intermediate in a mixture of acetonitrile and water (4:1). Add mercuric chloride (2.5 eq) and calcium carbonate (2.5 eq). Stir the mixture vigorously at room temperature for 1-4 hours. Caution: Mercuric salts are highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.

  • Filtration and Extraction: Filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Final Wash and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α,β-unsaturated aldehyde.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, N2 atm) Cooling 2. Cool THF to -78 °C Setup->Cooling Reagent_Add 3. Add 1,3-bis(methylthio)-2-methoxypropane Cooling->Reagent_Add Deprotonation 4. Add n-BuLi (2.2 eq) Stir 30 min at -78 °C Reagent_Add->Deprotonation Electrophile_Add 5. Add Aldehyde/Ketone Deprotonation->Electrophile_Add Reaction 6. Stir at -78 °C to RT Electrophile_Add->Reaction Quench 7. Quench with H2O at 0 °C Reaction->Quench Extraction1 8. Extract with Et2O Quench->Extraction1 Solvent_Removal 9. Concentrate in vacuo Extraction1->Solvent_Removal Hydrolysis 10. Hydrolyze with HgCl2/CaCO3 Solvent_Removal->Hydrolysis Filtration 11. Filter through Celite® Hydrolysis->Filtration Extraction2 12. Extract with Et2O Filtration->Extraction2 Purification 13. Column Chromatography Extraction2->Purification Product Pure α,β-Unsaturated Aldehyde Purification->Product

Caption: Step-by-step experimental workflow.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Organolithium reagents are extremely sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.[5]

  • Temperature Control: Maintaining a low temperature (-78 °C) during the deprotonation and addition steps is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Toxicity of Reagents: Mercuric chloride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. All waste containing mercury must be disposed of according to institutional safety guidelines. Alternative, less toxic hydrolysis methods using reagents like o-iodoxybenzoic acid (IBX) may be explored.

  • Substrate Scope: The reaction is generally applicable to a wide range of aliphatic and aromatic aldehydes and ketones. Sterically hindered electrophiles may require longer reaction times or elevated temperatures.

  • Purity of Reagents: The purity of the starting materials, particularly the absence of water in the solvents and reagents, is paramount for achieving high yields.

Conclusion

The use of 1,3-Bis(methylthio)-2-methoxypropane provides an effective and versatile method for the synthesis of α,β-unsaturated aldehydes. The protocol leverages the principles of umpolung chemistry to generate a nucleophilic C3 synthon that can be coupled with a variety of electrophiles. While the procedure requires careful handling of air- and moisture-sensitive reagents, it offers a reliable pathway to valuable synthetic intermediates. The mechanistic understanding and detailed protocol provided in these notes should serve as a valuable resource for researchers in organic synthesis and drug development.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithiane. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
  • Yus, M., Nájera, C., & Foubelo, F. (2003). The Corey–Seebach reaction: a historical perspective. Tetrahedron, 59(35), 6147-6212.
  • PubChem. (n.d.). 1,3-Bis(methylthio)-2-methoxypropane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Google Patents. (1977). Preparation of α,β-unsaturated aldehydes or ketones. (U.S. Patent No. US4044028A).
  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions? Retrieved from [Link]

  • American Chemical Society. (1974). A new synthesis of γ-hydroxy-α,β-unsaturated aldehydes using 1,3-bis(methylthio)allyllithium. Journal of the American Chemical Society, 96(24), 7765–7767.
  • PubChem. (n.d.). 1,3-Bis(methylthio)-2-methoxypropane. Retrieved from [Link]

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. Retrieved from [Link]

Sources

The Strategic Application of 1,3-Bis(methylthio)-2-methoxypropane in Natural Product Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the quest for elegant and efficient pathways to complex natural products is a continuous endeavor. In this context, the strategic deployment of specialized reagents is paramount. This guide provides an in-depth exploration of 1,3-bis(methylthio)-2-methoxypropane , a versatile C3 building block, and its pivotal role in the synthesis of intricate natural products. We will move beyond a mere recitation of facts to dissect the underlying principles of its reactivity, offering field-proven insights and detailed protocols to empower researchers in their synthetic ventures.

Introduction: The Power of Polarity Inversion and Masked Functionality

At its core, the utility of 1,3-bis(methylthio)-2-methoxypropane lies in its function as a precursor to a nucleophilic acyl anion equivalent, a concept famously pioneered by Corey and Seebach.[1][2][3] This "umpolung" or reversal of polarity of the carbonyl carbon, traditionally an electrophilic center, unlocks synthetic strategies that would otherwise be challenging. 1,3-Bis(methylthio)-2-methoxypropane serves as a stable, masked form of an acrolein α-anion, allowing for the construction of key carbon-carbon bonds with a variety of electrophiles.

The Reagent in Action: Generation and Reactivity of 1,3-Bis(methylthio)allyllithium

The primary synthetic application of 1,3-bis(methylthio)-2-methoxypropane involves its conversion into the potent nucleophile, 1,3-bis(methylthio)allyllithium. This transformation is typically achieved through a two-step sequence: elimination of methanol to form an intermediate vinyl sulfide, followed by deprotonation with a strong base.

G reagent 1,3-Bis(methylthio)-2-methoxypropane intermediate 1,3-Bis(methylthio)propene reagent->intermediate Base (e.g., n-BuLi) - MeOH, - LiH nucleophile 1,3-Bis(methylthio)allyllithium intermediate->nucleophile n-BuLi - Butane adduct Allylic Adduct nucleophile->adduct Reaction with E+ electrophile Electrophile (E+)

This stabilized allylic anion can then be employed in a variety of carbon-carbon bond-forming reactions, including alkylations with alkyl halides and additions to aldehydes, ketones, and epoxides. The resulting product contains a masked α,β-unsaturated aldehyde functionality, which can be unveiled in a subsequent deprotection step.

Case Study: Total Synthesis of the Marine Macrolide (+)-Latrunculin B

The strategic importance of 1,3-bis(methylthio)-2-methoxypropane is elegantly demonstrated in the total synthesis of (+)-latrunculin B, a potent actin polymerization inhibitor isolated from the Red Sea sponge Latrunculia magnifica. The synthesis, developed by the group of Amos B. Smith III, utilizes the lithiated derivative of 1,3-bis(methylthio)-2-methoxypropane to introduce a key C3 fragment, which ultimately becomes the C1-C3 portion of the natural product's macrolide ring.[4]

Retrosynthetic Analysis

The retrosynthetic strategy for (+)-latrunculin B highlights the crucial disconnection where the C1-C3 fragment is introduced via the nucleophilic addition of 1,3-bis(methylthio)allyllithium to a complex aldehyde.

G latrunculin_B (+)-Latrunculin B precursor Macrolide Precursor latrunculin_B->precursor Macrolactonization aldehyde Aldehyde Fragment precursor->aldehyde C-C Bond Formation reagent 1,3-Bis(methylthio)allyllithium precursor->reagent C-C Bond Formation start 1,3-Bis(methylthio)-2-methoxypropane reagent->start Deprotonation

Experimental Protocols

The following protocols are adapted from the experimental procedures reported by Smith and coworkers and represent a self-validating system for the application of 1,3-bis(methylthio)-2-methoxypropane in a complex synthetic context.

Protocol 1: Generation of 1,3-Bis(methylthio)allyllithium and Addition to an Aldehyde

This protocol details the in situ generation of the key nucleophile and its subsequent reaction with an advanced aldehyde intermediate.

Materials:

Reagent/SolventM.W.AmountMoles
1,3-Bis(methylthio)-2-methoxypropane166.311.25 g7.5 mmol
n-Butyllithium (1.6 M in hexanes)64.069.4 mL15.0 mmol
Tetrahydrofuran (THF), anhydrous-25 mL-
Aldehyde Intermediate-1.0 gX mmol
Hexanes, anhydrous---
Saturated aqueous NH4Cl---
Diethyl ether---
Brine---
Anhydrous MgSO4---

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-bis(methylthio)-2-methoxypropane (1.25 g, 7.5 mmol) and anhydrous THF (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (9.4 mL of a 1.6 M solution in hexanes, 15.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, warm the resulting pale-yellow solution to -20 °C and stir for 2 hours. This solution contains the in situ generated 1,3-bis(methylthio)allyllithium.

  • In a separate flame-dried flask, dissolve the aldehyde intermediate (1.0 g, X mmol) in anhydrous THF (10 mL).

  • Cool the aldehyde solution to -78 °C.

  • Transfer the freshly prepared solution of 1,3-bis(methylthio)allyllithium via cannula to the cooled aldehyde solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol adduct.

Expertise & Experience: The use of two equivalents of n-butyllithium is crucial. The first equivalent facilitates the elimination of methanol, and the second deprotonates the resulting allylic proton to generate the nucleophile. Maintaining a low temperature during the addition of the organolithium reagent is critical to prevent side reactions.

Protocol 2: Deprotection of the Bis(methylthio)acetal to the α,β-Unsaturated Aldehyde

The final step in unmasking the desired functionality is the hydrolysis of the vinylogous bis(methylthio)acetal. Given the sensitive nature of the macrolide precursor, mild conditions are essential. Ceric ammonium nitrate (CAN) in aqueous acetonitrile provides an effective method for this transformation.[2]

Materials:

Reagent/SolventM.W.AmountMoles
Allylic Alcohol Adduct-500 mgY mmol
Ceric Ammonium Nitrate (CAN)548.221.5 equiv.Z mmol
Acetonitrile41.0510 mL-
Water18.025 mL-
Dichloromethane84.93--
Saturated aqueous NaHCO3---
Brine---
Anhydrous Na2SO4---

Procedure:

  • Dissolve the allylic alcohol adduct (500 mg, Y mmol) in a mixture of acetonitrile (10 mL) and water (5 mL) in a round-bottom flask.

  • Add ceric ammonium nitrate (Z mmol, 1.5 equivalents) in one portion.

  • Stir the resulting orange solution vigorously at room temperature for 30 minutes.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated aldehyde.

Trustworthiness: The use of CAN for thioacetal deprotection is a well-established and reliable method, particularly for substrates that are sensitive to harsh acidic conditions. The aqueous acetonitrile solvent system facilitates the reaction while being compatible with many common protecting groups.

Conclusion: A Versatile Tool for Complex Synthesis

1,3-Bis(methylthio)-2-methoxypropane has proven to be an invaluable reagent in the synthetic chemist's toolbox. Its ability to serve as a stable precursor to a potent C3 nucleophile allows for the strategic and efficient construction of complex carbon skeletons. The successful application of this reagent in the total synthesis of (+)-latrunculin B underscores its utility in modern natural product synthesis. The protocols detailed herein, grounded in authoritative literature, provide a reliable framework for researchers to employ this versatile building block in their own synthetic endeavors.

References

  • Smith, A. B., III, et al. (1998). Total Synthesis of (+)-Latrunculin B. Journal of the American Chemical Society, 120(16), 3935–3948. [Link]

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Dicarbonyl Compounds by Alkylation of 2-Lithio-1,3-dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077. [Link]

  • Fürstner, A., et al. (2006). Total Synthesis of Latrunculin A, B, C, M, S and 16-epi-Latrunculin B. Chemistry – A European Journal, 13(1), 115-134. [Link]

  • Fürstner, A., et al. (2005). Diverted total synthesis: Preparation of a focused library of latrunculin analogues and evaluation of their actin-binding properties. Proceedings of the National Academy of Sciences, 102(25), 8875–8880. [Link]

  • Zibuck, R., Liverton, N. J., & Smith, A. B., III. (1986). Total synthesis of (+)-latrunculin B. Journal of the American Chemical Society, 108(10), 2451–2453. [Link]

  • Wikipedia. (2023). Corey–Seebach reaction. [Link]

  • Mancini, I., et al. (2007). Recent Synthesis of Marine Natural Products with Antibacterial Activities. Anti-Infective Agents in Medicinal Chemistry, 6(1), 17-48. [Link]

  • Lang, S. A., & Lin, Y. (1985). The Synthesis of Thioacetals and Thioketals. In Comprehensive Organic Synthesis (Vol. 6, pp. 31-75). Pergamon. [Link]

  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Molecules, 5(9), 1029-1037. [Link]

  • Lang, P. T., & Schlosser, M. (1996). 1,3-Bis(methylthio)allyllithium. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Organic Syntheses. (n.d.). Methyllithium. Organic Syntheses Procedure, 64, 157. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]

  • Coffin, A., et al. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry, 19, 514-522. [Link]

Sources

Application Notes and Protocols for 1,3-Bis(methylthio)-2-methoxypropane in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Umpolung Reactivity

In the landscape of synthetic organic chemistry, the strategic disconnection of target molecules often relies on the inherent electrophilicity of carbonyl carbons. However, a powerful paradigm known as "umpolung," or polarity inversion, allows chemists to reverse this innate reactivity, treating a carbonyl carbon synthon as a nucleophile.[1] 1,3-Bis(methylthio)-2-methoxypropane serves as a cornerstone reagent in this field, functioning as a stable precursor to a potent three-carbon nucleophile for the synthesis of α,β-unsaturated aldehydes.

This technical guide provides an in-depth exploration of 1,3-bis(methylthio)-2-methoxypropane as a reagent, detailing its activation, application in carbon-carbon bond formation, and subsequent transformation to unveil the desired functionality. The protocols and insights presented herein are curated for researchers and professionals in organic synthesis and drug development, aiming to provide a comprehensive resource for the practical application of this versatile building block.

The β-Formylvinyl Anion Synthon: A Conceptual Framework

The core utility of 1,3-bis(methylthio)-2-methoxypropane lies in its transformation into 1,3-bis(methylthio)allyllithium. This resonance-stabilized allylic anion acts as a synthetic equivalent, or "synthon," for the otherwise inaccessible β-formylvinyl anion.[2] The dithioacetal moiety serves as a masked aldehyde, stable to the strongly basic conditions required for the anion generation and its subsequent reactions.[3]

Generation of 1,3-Bis(methylthio)allyllithium

The active nucleophile is generated in situ through a base-induced elimination of methoxide followed by deprotonation. Treatment of 1,3-bis(methylthio)-2-methoxypropane with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, efficiently produces the desired 1,3-bis(methylthio)allyllithium.[2] The adjacent sulfur atoms play a crucial role in stabilizing the resulting negative charge through inductive effects and potential d-orbital participation, facilitating the deprotonation.[4]

G cluster_start Starting Material cluster_base Base cluster_product Active Nucleophile reagent 1,3-Bis(methylthio)-2-methoxypropane intermediate 1,3-Bis(methylthio)propene reagent->intermediate - MeOLi base Lithium Diisopropylamide (LDA) product 1,3-Bis(methylthio)allyllithium intermediate->product + LDA - Diisopropylamine

Caption: Generation of the active nucleophile.

Applications in Carbon-Carbon Bond Formation

1,3-Bis(methylthio)allyllithium is a versatile nucleophile that readily reacts with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.[2] This reactivity allows for the construction of diverse molecular frameworks, introducing a three-carbon unit that can be subsequently converted to an α,β-unsaturated aldehyde.

Reaction with Various Electrophiles: A Tabulated Overview

The following table summarizes the reaction of 1,3-bis(methylthio)allyllithium with representative electrophiles, demonstrating the broad scope of this methodology.

ElectrophileProduct Structure (Dithioacetal)Product Structure (α,β-Unsaturated Aldehyde)Typical Yield (%)
n-Butyl bromide1,3-Bis(methylthio)-1-heptene2-Heptenal85-90
Cyclohexanone1-(1,3-Bis(methylthio)allyl)cyclohexan-1-ol1-(2-Formylvinyl)cyclohexan-1-ol90-95
Benzaldehyde1-Phenyl-2,4-bis(methylthio)-3-buten-1-ol4-Hydroxy-4-phenyl-2-butenal88-93
Styrene oxide1-Phenyl-4,6-bis(methylthio)-5-hexen-2-ol5-Hydroxy-5-phenyl-3-penten-1-al80-85

Yields are approximate and can vary based on specific reaction conditions and substrates.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of the precursor, generation of the active reagent, its reaction with an electrophile, and the final deprotection to yield the α,β-unsaturated aldehyde.

Protocol 1: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane

This procedure is adapted from established methods for the synthesis of similar thioacetals.[2]

  • Synthesis of 1,3-Bis(methylthio)-2-propanol:

    • To a solution of sodium methoxide, prepared from sodium (2.3 g, 0.1 mol) in methanol (50 mL), is added methanethiol (5.3 g, 0.11 mol) at -10 °C.

    • Epichlorohydrin (4.6 g, 0.05 mol) is then added dropwise, maintaining the temperature below 0 °C.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure to afford 1,3-bis(methylthio)-2-propanol.

  • Methylation to 1,3-Bis(methylthio)-2-methoxypropane:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 0.06 mol) in dry THF (100 mL) under an inert atmosphere (argon or nitrogen) is added a solution of 1,3-bis(methylthio)-2-propanol (7.6 g, 0.05 mol) in dry THF (20 mL) dropwise at 0 °C.

    • The mixture is allowed to warm to room temperature and stirred for 1 hour.

    • Methyl iodide (9.9 g, 0.07 mol) is then added dropwise at 0 °C.

    • The reaction is stirred at room temperature for 12 hours.

    • The reaction is carefully quenched by the addition of water and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by distillation under reduced pressure to yield 1,3-bis(methylthio)-2-methoxypropane.

Protocol 2: Generation of 1,3-Bis(methylthio)allyllithium and Reaction with an Electrophile (Example: Cyclohexanone)

This protocol is based on the seminal work by Corey, Erickson, and Noyori.[2]

  • Generation of Lithium Diisopropylamide (LDA):

    • To a solution of diisopropylamine (1.1 g, 11 mmol) in dry THF (20 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise.

    • The solution is stirred at -78 °C for 30 minutes.

  • Formation of 1,3-Bis(methylthio)allyllithium and Reaction:

    • A solution of 1,3-bis(methylthio)-2-methoxypropane (1.66 g, 10 mmol) in dry THF (10 mL) is added dropwise to the LDA solution at -78 °C.

    • The reaction mixture is stirred at -20 °C for 1 hour.

    • The solution is then cooled back to -78 °C, and a solution of cyclohexanone (0.98 g, 10 mmol) in dry THF (5 mL) is added dropwise.

    • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

    • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude adduct. Purification is typically achieved by column chromatography on silica gel.

G start Prepare LDA Solution (-78 °C, 30 min) add_reagent Add 1,3-Bis(methylthio)-2-methoxypropane (-78 °C) start->add_reagent warm Warm to -20 °C (1 hour) add_reagent->warm cool Cool to -78 °C warm->cool add_electrophile Add Electrophile (e.g., Cyclohexanone) cool->add_electrophile react React at -78 °C (2 hours) then warm to RT add_electrophile->react quench Quench (aq. NH4Cl) and Workup react->quench purify Purification (Column Chromatography) quench->purify

Caption: Workflow for the reaction with an electrophile.

Protocol 3: Deprotection of the Dithioacetal to the α,β-Unsaturated Aldehyde

The unmasking of the aldehyde functionality is a critical final step. While classic methods often employ toxic mercury salts, milder and more environmentally benign procedures have been developed.[3]

  • Oxidative Deprotection using Bis(trifluoroacetoxy)iodobenzene (PIFA):

    • To a solution of the dithioacetal adduct (1 mmol) in a mixture of acetonitrile and water (9:1, 10 mL) is added PIFA (1.2 mmol).

    • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude α,β-unsaturated aldehyde is purified by column chromatography.

Safety and Handling

  • 1,3-Bis(methylthio)-2-methoxypropane and its precursor, methanethiol, are foul-smelling compounds and should be handled in a well-ventilated fume hood.

  • n-Butyllithium and sodium hydride are pyrophoric and react violently with water. They must be handled under an inert atmosphere.

  • Low-temperature reactions require careful monitoring and appropriate cooling baths (e.g., dry ice/acetone).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

1,3-Bis(methylthio)-2-methoxypropane is a valuable and versatile reagent in modern organic synthesis. Its ability to generate a nucleophilic β-formylvinyl anion equivalent provides a robust method for the construction of α,β-unsaturated aldehydes, which are important intermediates in the synthesis of complex molecules and natural products. The protocols and data presented in this guide offer a solid foundation for the successful application of this powerful synthetic tool.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(35), 6147-6212.
  • Mandal, A. K., & Mahajan, S. V. (2014). Developments in the Deprotection of Thioacetals. Journal of the Chinese Chemical Society, 61(8), 845-866.
  • Corey, E. J., Erickson, B. W., & Noyori, R. (1971). A New Synthesis of α,β-Unsaturated Aldehydes Using 1,3-Bis(methylthio)allyllithium. Journal of the American Chemical Society, 93(7), 1724–1729.
  • Smith, A. B., III, & Adams, C. M. (2004). The Corey–Seebach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Block, E. (2012). Organosulfur Chemistry. Elsevier.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,3-Bis(methylthio)-2-methoxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Bis(methylthio)-2-methoxypropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis and application of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the success and efficiency of your synthetic routes.

Introduction to 1,3-Bis(methylthio)-2-methoxypropane

1,3-Bis(methylthio)-2-methoxypropane is a valuable synthetic intermediate, primarily utilized for the generation of a stabilized allylic carbanion.[1] This nucleophilic species is a potent tool for carbon-carbon bond formation. The stability of the carbanion is enhanced by the adjacent sulfur atoms through inductive effects and d-orbital participation.[1] Understanding the nuances of its preparation and subsequent reactions is critical for its effective use. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis and application.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane

The primary route to 1,3-Bis(methylthio)-2-methoxypropane involves the methylation of its precursor, 1,3-bis(methylthio)-2-propanol, via a Williamson ether synthesis.[1] The precursor itself is typically synthesized from epichlorohydrin and methanethiol.[1]

Low yields in this step often stem from improper control of reaction conditions or reagent quality.

Possible Causes & Troubleshooting Steps:

  • Inefficient Generation of Sodium Thiomethoxide: The reaction begins with the generation of the potent nucleophile, sodium thiomethoxide, from methanethiol and a base like sodium hydroxide.[1]

    • Solution: Ensure your sodium hydroxide is fresh and not carbonated. Use a slight excess of sodium hydroxide to drive the deprotonation of methanethiol to completion. The reaction is typically performed in methanol.[1]

  • Suboptimal Reaction Temperature: The nucleophilic attack of thiomethoxide on epichlorohydrin is exothermic.

    • Solution: Maintain a controlled temperature during the addition of epichlorohydrin.[1] A temperature range of 10-20°C is often recommended. Overheating can lead to side reactions, such as polymerization of the epoxide.

  • Competing Reactions: The intermediate chlorohydrin can undergo intramolecular cyclization back to an epoxide under basic conditions.

    • Solution: Ensure a sufficient excess of the thiomethoxide nucleophile is present to favor the intermolecular substitution reaction over the intramolecular cyclization.

G Epichlorohydrin Epichlorohydrin Intermediate Ring-opened Intermediate Epichlorohydrin->Intermediate Nucleophilic Attack & Ring Opening Methanethiol Methanethiol (2 eq.) Thiomethoxide Sodium Thiomethoxide (Nucleophile) Methanethiol->Thiomethoxide Deprotonation NaOH NaOH (in Methanol) NaOH->Thiomethoxide Thiomethoxide->Intermediate Product 1,3-Bis(methylthio)-2-propanol Thiomethoxide->Product Intermediate->Product Second Nucleophilic Substitution (Displacement of Cl-) G Start 1,3-Bis(methylthio)- 2-methoxypropane Carbanion Stabilized Allylic Carbanion (Nucleophile) Start->Carbanion Deprotonation nBuLi n-Butyllithium nBuLi->Carbanion Product C-C Bond Formation Product Carbanion->Product Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde, Ketone, Alkyl Halide) Electrophile->Product

Sources

Technical Support Center: Enhancing the Stability of Lithiated 1,3-Bis(methylthio)-2-methoxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organolithium chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1,3-bis(methylthio)-2-methoxypropane as an acyl anion equivalent. The generation of its lithiated carbanion is a powerful tool in C-C bond formation, but it is accompanied by significant stability challenges. This document provides in-depth, experience-driven guidance to help you navigate these complexities, enhance the stability of your lithiated intermediate, and achieve reproducible, high-yield results.

Core Concepts: Understanding the Reagent and its Challenges

1,3-Bis(methylthio)-2-methoxypropane is a thioacetal that, upon deprotonation, serves as a masked acyl anion.[1] This "umpolung" or reversal of polarity, allows the typically electrophilic carbonyl carbon to function as a potent nucleophile.[2] The resulting lithiated species can react with a variety of electrophiles, such as alkyl halides, epoxides, aldehydes, and ketones.[3][4]

The primary challenge lies in the inherent instability of the lithiated intermediate. The presence of both sulfur and oxygen atoms adjacent to the carbanionic center influences its stability and reactivity. While the sulfur atoms help to stabilize the negative charge through polarizability and the potential involvement of d-orbitals, the molecule is susceptible to decomposition, especially at elevated temperatures.[1] This guide will address the critical parameters you can control to mitigate these decomposition pathways.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a direct Q&A to address the most common problems encountered during the lithiation and subsequent quenching of 1,3-bis(methylthio)-2-methoxypropane.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield, recovery of starting material. 1. Incomplete Deprotonation: The organolithium reagent (e.g., n-BuLi) may have degraded, or the reaction temperature was too low for efficient deprotonation. 2. Poor Reagent Quality: The starting thioacetal may contain impurities. 3. Insufficient Reaction Time: The deprotonation or the subsequent reaction with the electrophile may not have been allowed to proceed to completion.1. Titrate your organolithium reagent immediately before use to determine its exact molarity. Use a fresh, unopened bottle if possible.[5] Consider a slightly higher temperature for deprotonation, e.g., -40 °C to -20 °C, before cooling back to -78 °C for the addition of the electrophile.[6] 2. Purify the starting thioacetal by distillation. Ensure it is thoroughly dried before use. 3. Increase the reaction times. Allow the deprotonation to stir for at least 1-2 hours at the recommended temperature. After adding the electrophile, let the reaction proceed for several hours at low temperature before slowly warming.
Formation of dark, tarry byproducts. 1. Decomposition of the Lithiated Intermediate: This is often due to the reaction temperature rising prematurely. 2. Reaction with Solvent: At higher temperatures, organolithiums can react with ethereal solvents like THF.[7] 3. Atmospheric Contamination: Exposure to oxygen or moisture will rapidly quench the organolithium and can lead to side reactions.1. Maintain strict temperature control. Use a cryostat or a well-insulated dry ice/acetone bath. Ensure the reaction is kept at or below -78 °C throughout the addition and reaction phases.[8] 2. Use freshly distilled, anhydrous solvents. While THF is a good coordinating solvent, its reaction with organolithiums is temperature-dependent.[9] 3. Ensure a robust inert atmosphere (Argon or Nitrogen). Use flame-dried glassware and proper syringe/cannula techniques to prevent exposure to air.[8]
Inconsistent or non-reproducible results. 1. Variability in Organolithium Concentration: The molarity of commercial n-BuLi can vary between bottles and over time. 2. Presence of Water: Trace amounts of water in the reagents or on the glassware will consume the organolithium reagent. 3. Inconsistent Reaction Conditions: Small variations in temperature, addition rates, or stirring can have a significant impact on the outcome.1. Always titrate your n-BuLi. This is the single most important step for reproducibility. 2. Rigorously dry all glassware, solvents, and reagents. Flame-dry glassware under vacuum and cool under an inert atmosphere. Distill solvents over appropriate drying agents (e.g., sodium/benzophenone for THF). 3. Develop and adhere to a strict, detailed protocol. Document all parameters, including temperatures, times, and observations.
Low yield despite evidence of reaction. 1. Side Reactions with Electrophile: The lithiated species is a strong base and can induce elimination reactions with certain electrophiles (e.g., secondary or tertiary alkyl halides). 2. Steric Hindrance: A bulky electrophile may react slowly, allowing time for the lithiated intermediate to decompose.1. Choose the electrophile carefully. For alkylation, primary halides are preferred. For reactions with ketones, consider the steric environment around the carbonyl group. 2. Consider transmetalation. After forming the lithiated species, adding a solution of a metal salt like ZnCl2 or CuCN can generate a more stable and less basic organometallic reagent that may give cleaner addition to the electrophile.[10]

Detailed Experimental Protocol: Generation and Alkylation

This protocol provides a robust, self-validating method for the lithiation of 1,3-bis(methylthio)-2-methoxypropane and subsequent reaction with an alkyl halide.

Materials and Reagents:
  • 1,3-Bis(methylthio)-2-methoxypropane (purified by distillation)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • Electrophile (e.g., benzyl bromide), freshly distilled or purified

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Initial Setup: Under a positive pressure of inert gas, add 1,3-bis(methylthio)-2-methoxypropane (1.0 eq) to the flask via syringe. Add anhydrous THF to create an approximately 0.2 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.[8]

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the resulting solution at -78 °C for 1-2 hours. A slight color change (often to pale yellow) may be observed.

  • Electrophile Addition: Add the electrophile (1.1 eq) dropwise, again maintaining the temperature at or below -75 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

  • Warming and Quenching: Allow the reaction to warm slowly to 0 °C over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Add thioacetal and anhydrous THF prep1->prep2 react1 Cool to -78 °C prep2->react1 react2 Slowly add n-BuLi (1.05 eq) react1->react2 react3 Stir for 1-2 hours at -78 °C (Anion formation) react2->react3 react4 Slowly add electrophile (1.1 eq) react3->react4 react5 Stir for 2-4 hours at -78 °C react4->react5 workup1 Warm to 0 °C and quench with NH4Cl(aq) react5->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for the lithiation and alkylation of 1,3-bis(methylthio)-2-methoxypropane.

Frequently Asked Questions (FAQs)

Q1: Why is -78 °C such a critical temperature?

A1: The stability of many organolithium reagents and their corresponding carbanions is highly temperature-dependent. At -78 °C (the sublimation point of CO2), the rates of decomposition pathways, such as reaction with the THF solvent or intramolecular fragmentation, are significantly slowed.[9][10] This provides a window of opportunity for the desired nucleophilic addition to occur at a competitive rate. Even a small increase in temperature can exponentially increase the rate of decomposition, leading to lower yields and more byproducts.

Q2: Can I use a different base, like LDA or s-BuLi?

A2: Yes, but with considerations. n-Butyllithium is generally sufficient for deprotonating dithianes.[2] sec-Butyllithium (s-BuLi) is a stronger, more sterically hindered base and can be used if deprotonation with n-BuLi is sluggish. However, its increased reactivity also means it can be more prone to side reactions, including faster decomposition of the solvent.[7] Lithium diisopropylamide (LDA) is a non-nucleophilic, strong base often used for creating enolates. While it can deprotonate thioacetals, it is typically prepared in situ or sold as a THF solution, which may introduce complexities. For this specific substrate, n-BuLi is the most commonly used and well-documented base.

Q3: What is the role of additives like TMEDA or HMPA?

A3: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (HMPA) are Lewis bases that can coordinate to the lithium ion. This coordination breaks up the aggregates in which organolithium reagents often exist (e.g., tetramers or dimers for n-BuLi), leading to more reactive monomeric species.[11] This can accelerate the rate of deprotonation. However, this increased reactivity can also accelerate decomposition pathways.[7] The use of these additives should be carefully considered and optimized; they are not always necessary and can sometimes be detrimental to the stability of the lithiated intermediate. DMPU (N,N'-Dimethylpropyleneurea) is often used as a less toxic alternative to HMPA.

Q4: What are the likely decomposition pathways for the lithiated intermediate?

Decomposition Pathway Visualization

G Lithiated Thioacetal Lithiated Thioacetal Desired Product Desired Product Lithiated Thioacetal->Desired Product + Electrophile (Low Temp, -78°C) Decomposition Products Decomposition Products Lithiated Thioacetal->Decomposition Products Higher Temp (> -60°C) (e.g., β-elimination, reaction with solvent)

Caption: Competing reaction pathways for the lithiated intermediate.

References

  • Ansari, A. A., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(19), 6633. Available at: [Link]

  • Organic Chemistry Portal. Corey-Seebach Reaction. Available at: [Link]

  • SynArchive. Corey-Seebach Reaction. Available at: [Link]

  • Chemistryunplugged. (2021). Reactions of 1, 3 Dithiane, Corey Seebach Reaction, Examples, Questions from CSIR NET and GATE. YouTube. Available at: [Link]

  • Homework.Study.com. Describe the use of acyl anion equivalents in synthesis. Available at: [Link]

  • Bailey, W. F., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(1), 56-69. Available at: [Link]

  • Knight, J. D., & Rauch, M. F. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54823. Available at: [Link]

  • Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 61(19), 6831-6833. Available at: [Link]

  • ResearchGate. 2-Lithio-1,3-dithiane | Request PDF. Available at: [Link]

  • Smith, A. B., III, et al. (2008). Development of a new acyl anion equivalent for the preparation of masked activated esters, and their use to prepare a dipeptide. The Journal of Organic Chemistry, 73(4), 1437-1440. Available at: [Link]

  • Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. Available at: [Link]

  • PubChem. 1,3-Bis(methylthio)-2-methoxypropane. National Center for Biotechnology Information. Available at: [Link]

  • Adlington, R. M., & Barrett, A. G. M. (1981). The preparation and reactions of 1-lithio-alkylamino-1-lithio-oxy-allene derivatives. Tetrahedron, 37(23), 3935–3942. Available at: [Link]

  • Chemistry LibreTexts. 23.4: Alkanoyl (Acyl) Anion Equivalents: Preparation of a-Hydroxyketones. Available at: [Link]

  • Reddit. Ortho-lithiation with n-BuLi. r/Chempros. Available at: [Link]

  • reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study - UPSpace. Available at: [Link]

  • Cohen, T., et al. (1988). VINYL SULFIDES FROM THIOACETALS WITH COPPER(I) TRIFLUOROMETHANESULFONATE: (Z)-2-METHOXY-1-PHENYLTHIO-1,3-BUTADIENE. Organic Syntheses, 66, 203. Available at: [Link]

  • Norris, J. (2018). Thioacetals. YouTube. Available at: [Link]

  • Wikipedia. Organolithium reagent. Available at: [Link]

  • Ghorai, M. K., et al. (2018). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Organic & Biomolecular Chemistry, 16(26), 4811-4821. Available at: [Link]

  • ResearchGate. Pathways for decomposition of THF by organolithiums: The role of HMPA. Available at: [Link]

  • ResearchGate. Am I overlooking something in n-BuLi reactions?. Available at: [Link]

  • Bailey, W. F., & Longstaff, S. C. (2008). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides. Chemical Reviews, 108(1), 26-61. Available at: [Link]

  • Organic Chemistry Explained. (2021). Acyl anion equivalents. YouTube. Available at: [Link]

  • ResearchGate. (PDF) Crystal structure of 2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol), C19H22N2O2. Available at: [Link]

  • Acros Organics. Organolithium compounds, properties & structures. Available at: [Link]

  • PubChem. 2,2-Bis(methylthio)propane. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Thioacetal. Available at: [Link]

  • Clarification of Decomposition Pathways in a State-of-the-Art Lithium Ion Battery Electrolyte through 13C-Labeling of Electrolyte Components - PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (PDF) New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - MDPI. Available at: [Link]

Sources

Technical Support Center: Managing Sulfur Byproducts in Reactions of 1,3-Bis(methylthio)-2-methoxypropane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,3-Bis(methylthio)-2-methoxypropane in their synthetic workflows. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the formation and removal of sulfur-containing byproducts, ensuring the integrity of your research and the safety of your laboratory environment.

I. Understanding the Chemistry: The "Why" Behind the "How"

1,3-Bis(methylthio)-2-methoxypropane is a versatile reagent, frequently employed in organic synthesis for the generation of a stabilized allylic anion. This is typically achieved by treating it with a strong base, such as n-butyllithium. The reaction proceeds through an initial elimination of methanol to form 1,3-bis(methylthio)propene, which is then deprotonated to yield the nucleophilic lithiated species.

This process, while synthetically powerful, can lead to the formation of volatile and odorous sulfur-containing byproducts. The primary culprits are methyl mercaptan (methanethiol) and its oxidation product, dimethyl disulfide . These byproducts can complicate purification, interfere with subsequent reactions, and pose a significant safety and environmental hazard due to their potent, unpleasant odor.

II. Troubleshooting Guide: From Reaction Quench to Final Product

This section provides a systematic approach to troubleshooting common issues encountered during the use of 1,3-Bis(methylthio)-2-methoxypropane.

Issue 1: A Persistent, Foul Odor is Detected During and After the Reaction.

Root Cause Analysis: The characteristic "rotten cabbage" or "garlic-like" smell is indicative of the formation of methyl mercaptan (CH₃SH). This can occur through several pathways:

  • Side reactions: The strong organolithium base can attack the methylthio groups, leading to the cleavage of the C-S bond and the formation of lithium methylthiolate. Upon aqueous workup, this is protonated to the volatile methyl mercaptan.

  • Impurities in the starting material: 1,3-Bis(methylthio)-2-methoxypropane is synthesized from methyl mercaptan, and trace amounts may remain in the reagent.

Solution Workflow:

A Foul Odor Detected B Implement a Gas Scrubber System A->B During Reaction C Quench Reaction with an Oxidizing Agent A->C During Workup D Isolate Product B->D C->D

Caption: Decision workflow for addressing foul odors.

Step-by-Step Protocols:

1. Proactive Odor Control: Gas Scrubber System

Before starting your reaction, it is crucial to have a system in place to trap volatile sulfur compounds.

  • Materials:

    • Two gas washing bottles (bubblers).

    • Tubing to connect the reaction flask to the bubblers and the bubblers to the fume hood exhaust.

    • Scrubbing solutions:

      • Bubbler 1: 10-20% aqueous sodium hydroxide (NaOH) solution.

      • Bubbler 2: 5-10% aqueous sodium hypochlorite (bleach) solution.

  • Procedure:

    • Connect the outlet of your reaction flask (e.g., from the top of the reflux condenser) to the inlet of the first gas washing bottle containing the NaOH solution.

    • Connect the outlet of the first bubbler to the inlet of the second bubbler containing the bleach solution.

    • Vent the outlet of the second bubbler to the back of the fume hood.

    • The NaOH solution will trap the acidic methyl mercaptan, while the bleach solution will oxidize any remaining sulfur compounds.

2. Reactive Quenching: Oxidative Workup

Instead of a simple aqueous quench, an oxidative workup can convert the volatile and odorous sulfur byproducts into non-volatile and less odorous sulfoxides and sulfones, which are more easily separated.

  • Protocol 2A: Hydrogen Peroxide Quench

    • After the reaction with the electrophile is complete, cool the reaction mixture to 0 °C.

    • Slowly add a solution of 30% hydrogen peroxide in a suitable solvent (e.g., THF or the reaction solvent) to the reaction mixture. The addition is exothermic, so maintain the temperature below 20 °C.

    • Stir the mixture for 1-2 hours at room temperature.

    • Proceed with a standard aqueous workup.

  • Protocol 2B: Bleach (Sodium Hypochlorite) Quench

    • Cool the reaction mixture to 0 °C.

    • Slowly add a commercially available bleach solution (e.g., 5-8% sodium hypochlorite) to the reaction mixture.

    • Monitor the reaction by TLC to determine the completion of the oxidation of the sulfur byproducts.

    • Proceed with a standard aqueous workup.

Issue 2: The Final Product is Contaminated with Sulfur-Containing Impurities.

Root Cause Analysis: Even with an oxidative workup, the resulting sulfoxides and sulfones may co-elute with the desired product during chromatography or be difficult to separate by extraction.

Solution Workflow:

A Sulfur Impurities in Product B Optimize Chromatographic Separation A->B C Perform a Recrystallization A->C D Consider an Alternative Workup A->D E Pure Product B->E C->E D->A

Caption: Troubleshooting workflow for product purification.

Step-by-Step Protocols:

1. Chromatographic Purification

  • Column Chromatography:

    • Stationary Phase: Use silica gel for the separation.

    • Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Sulfoxides and sulfones are typically more polar than the desired product and will elute later.

    • TLC Analysis: Carefully monitor the fractions by TLC. Use a visualizing stain that is sensitive to sulfur compounds if necessary (e.g., potassium permanganate stain).

2. Recrystallization

If your product is a solid, recrystallization can be an effective method to remove impurities.

  • Solvent Selection: Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the sulfur impurities remain in solution.

3. Alternative Workup: Non-Oxidative Quench with a Thiol Scavenger

In some cases, an oxidative workup may not be compatible with the desired product. An alternative is to use a non-oxidative quench followed by a specific scavenger for the sulfur byproducts.

  • Procedure:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent.

    • Wash the organic layer with a dilute solution of copper (II) sulfate. The copper salts will complex with the thiol-containing impurities, which can then be removed with the aqueous layer.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary sulfur byproducts I should be concerned about?

A1: The main sulfur-containing byproducts are methyl mercaptan (methanethiol), which is a volatile and highly odorous gas, and dimethyl disulfide, which is a less volatile but still odorous liquid.[1][2] If an oxidative workup is performed, you will also have methyl sulfoxides and sulfones in your crude product.

Q2: How can I minimize the formation of these byproducts in the first place?

A2: While it is difficult to completely eliminate byproduct formation, you can take steps to minimize it:

  • Use high-purity 1,3-Bis(methylthio)-2-methoxypropane.

  • Ensure your reaction is carried out under strictly anhydrous and inert conditions to prevent side reactions with water or oxygen.

  • Use the minimum necessary amount of the organolithium base.

  • Maintain a low reaction temperature during the lithiation and quenching steps.

Q3: What are the safety precautions I should take when working with these compounds?

A3:

  • Always work in a well-ventilated fume hood. [2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Have a gas scrubbing system in place to trap volatile sulfur compounds.[2]

  • Be familiar with the safety procedures for handling organolithium reagents, which are pyrophoric.[3]

  • In case of a spill, use an appropriate absorbent material and decontaminate the area with a bleach solution.

Q4: How can I detect the presence of sulfur impurities in my final product?

A4:

  • NMR Spectroscopy: Proton and carbon NMR can often detect the characteristic signals of the methyl groups in the sulfur-containing impurities.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weights of the impurities.[4]

  • Elemental Analysis: If you suspect significant sulfur contamination, elemental analysis can provide a quantitative measure of the sulfur content.

IV. Data Summary

Byproduct Boiling Point Odor Removal Strategy
Methyl Mercaptan6 °CRotten CabbageGas Scrubbing, Oxidative Workup
Dimethyl Disulfide109 °CUnpleasant, Garlic-likeOxidative Workup, Chromatography
Methyl Sulfoxides/Sulfones>200 °CRelatively OdorlessChromatography, Recrystallization

V. References

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]

  • Centers for Disease Control and Prevention. (2014). Methyl Mercaptan. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • LibreTexts. (2021). 18.7: Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed Central. [Link]

  • Scribd. (n.d.). Lab Guide: Handling Mercaptans. [Link]

  • YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. [Link]

  • PubChem. (n.d.). 1,3-Bis(methylthio)-2-methoxypropane. [Link]

Sources

Technical Support Center: Alternative Workup Procedures for 1,3-Bis(methylthio)-2-methoxypropane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific, practical challenges encountered when working with 1,3-bis(methylthio)-2-methoxypropane and its derivatives. This resource moves beyond standard protocols to provide in-depth troubleshooting, alternative workup procedures, and the rationale behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-bis(methylthio)-2-methoxypropane and what is its primary application in synthesis?

1,3-Bis(methylthio)-2-methoxypropane is a versatile reagent primarily used in organic synthesis as a masked β-formylvinyl anion equivalent.[1] After deprotonation with a strong base (typically two equivalents), it forms a resonance-stabilized allylic anion. This nucleophile reacts with various electrophiles (aldehydes, ketones, epoxides, alkyl halides) to introduce a functionalized three-carbon chain. The key step is the subsequent hydrolysis of the dithioacetal group to unveil an α,β-unsaturated aldehyde.[1]

Q2: How is 1,3-bis(methylthio)-2-methoxypropane synthesized?

The most common route is a Williamson ether synthesis.[1] It involves the methylation of its precursor, 1,3-bis(methylthio)-2-propanol. The alcohol is first deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The resulting alkoxide then undergoes an SN2 reaction with a methylating agent, typically methyl iodide (MeI), to form the final ether product.[1]

Q3: What are the critical safety and handling considerations for this compound?

This compound requires careful handling. It is often described as a light yellow to orange liquid that is sensitive to heat, light, and moisture.[2][3] It is incompatible with strong oxidizing agents, alcohols, and amines.[3] Furthermore, its synthesis involves highly flammable reagents (NaH, THF, MeI) and precursors derived from methanethiol, which has a potent and unpleasant odor. All manipulations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Reaction Workup & Purification

This section addresses the most common and challenging issues that arise after the reaction of the lithiated 1,3-bis(methylthio)-2-methoxypropane anion with an electrophile. Standard workups often involve quenching with water or saturated ammonium chloride, followed by extraction. However, complications frequently necessitate alternative procedures.

Issue 1: Persistent, Overpowering Foul Odor in the Product

Causality: The primary cause of a persistent foul odor is residual methanethiol (CH₃SH) or other volatile thiol byproducts. Methanethiol is a starting material for the precursor and can be generated during side reactions.[1] Its high volatility and low odor threshold make even trace amounts problematic. Standard aqueous washes are often insufficient for its complete removal.

Solution: Oxidative Quench & Extraction

Instead of a simple aqueous quench, an oxidative workup can neutralize volatile thiols by converting them into less volatile and odorless disulfides or sulfoxides.

Alternative Protocol 1: Hypochlorite Wash
  • Initial Quench: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any remaining organolithium species.

  • Dilution: Dilute the mixture with an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • Oxidative Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute solution of sodium hypochlorite (NaOCl, household bleach, typically 5-10%) in saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate buffer prevents the solution from becoming too acidic or basic, which could compromise the product.

    • Expert Rationale: The hypochlorite oxidizes the thiolates (RS⁻) and thiols (RSH) to disulfides (RSSR) or further to sulfonic acids (RSO₃H), which are non-volatile and more water-soluble.[4]

  • Reductive Wash: To remove any residual hypochlorite, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Standard Washes: Proceed with washing the organic layer with water and then brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

cluster_workflow Oxidative Workup for Thiol Removal Reaction_Mixture Crude Reaction Mixture (Contains Product & Thiols) Quench 1. Quench with sat. NH4Cl Reaction_Mixture->Quench Neutralizes Base Oxidize 2. Wash with NaOCl / NaHCO3 Quench->Oxidize Oxidizes RSH to RSSR Reduce 3. Wash with Na2S2O3 Oxidize->Reduce Removes excess NaOCl Wash 4. Wash with Brine Reduce->Wash Dry 5. Dry & Concentrate Wash->Dry Clean_Product Odor-Free Product Dry->Clean_Product

Caption: Oxidative workup workflow.

Issue 2: Incomplete or Failed Hydrolysis of the Dithioacetal

Causality: The dithioacetal group is stable under many conditions, and its hydrolysis (dethioacetalization) to the target α,β-unsaturated aldehyde can be challenging.[6] Historically, toxic mercury salts were used, but modern methods are required.[7] The efficiency of hydrolysis depends heavily on the substrate and the chosen reagent. Simple acid catalysis is often ineffective.

Solution: Oxidative Hydrolysis with Hypervalent Iodine Reagents

Hypervalent iodine reagents are highly effective for cleaving thioacetals under mild conditions.[8] They work by oxidizing the sulfur atoms, which makes the central carbon atom highly electrophilic and susceptible to hydrolysis.[7][9]

ReagentConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂/H₂O, Room TempMild, commercially available, fast reactions.Can be explosive under shock or heat.
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) aq. CH₃CN, 0 °C to RTHighly reactive, effective for stubborn substrates.Can be harsh, sensitive to moisture.
2-Iodoxybenzoic Acid (IBX) DMSO/H₂O, Room TempStable, non-explosive, good for many substrates.Poor solubility in many organic solvents.
Alternative Protocol 2: Dethioacetalization using DMP
  • Dissolution: Dissolve the purified dithioacetal intermediate in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 10:1 v/v).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often rapid.

    • Expert Rationale: DMP oxidizes the thioether to a sulfoxide.[7] This activates the carbon-sulfur bond, facilitating nucleophilic attack by water and leading to the collapse of the intermediate and release of the carbonyl group.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the organic layer is colorless.

  • Extraction: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by flash column chromatography.[10]

cluster_decision Choosing a Hydrolysis Method cluster_substrate Substrate Sensitivity node_start Is standard acid hydrolysis (e.g., HCl/H2O) effective? node_mild Use Oxidative Method (e.g., DMP, IBX) node_start->node_mild No node_success Successful Deprotection node_start->node_success Yes node_mild->node_success node_harsh Use Lewis Acid / Alkylating Agent (e.g., Ag+, MeI) node_harsh->node_success node_sensitive Is the substrate sensitive to strong acids/bases? node_sensitive->node_mild Yes node_sensitive->node_harsh No

Caption: Decision logic for dithioacetal hydrolysis.

Issue 3: Formation of a Stable Emulsion During Aqueous Workup

Causality: Sulfur-containing compounds and organometallic reaction byproducts can act as surfactants, leading to the formation of stable emulsions during extractive workup. This complicates phase separation and leads to product loss.

Solution: Brine Wash and/or Filtration through Celite

  • Saturate with Brine: Before abandoning the extraction, add a significant amount of saturated aqueous sodium chloride (brine). Increasing the ionic strength of the aqueous phase often helps to break the emulsion by decreasing the solubility of organic components in the aqueous layer.[5] Gently swirl the separatory funnel rather than shaking vigorously.

  • Filtration: If brine is ineffective, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. The fine, porous structure of Celite can disrupt the emulsion layers. Wash the Celite pad with the extraction solvent to recover the product.

  • Centrifugation: For smaller-scale reactions, transferring the emulsion to centrifuge tubes and spinning at high speed can effectively separate the layers.

References
  • Ghavipanjeh, F., et al. (2018). Biological removal of methanethiol from gas and water streams by using Thiobacillus thioparus. ResearchGate. Retrieved from [Link]

  • Kip, N., et al. (2017). Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV. Frontiers in Microbiology. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(methylthio)-2-methoxypropane. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Retrieved from [Link]

  • MDPI. (2019). Study on the Kinetics and Removal Formula of Methanethiol by Ethanol Absorption. Retrieved from [Link]

  • YouTube. (2019). Hydrolysis of thio-acetal: Three different strategies to get back the carbonyl group. Retrieved from [Link]

  • National Institutes of Health. (2017). Direct Synthesis of Unsymmetrical Dithioacetals. Retrieved from [Link]

  • Reddit. (2017). Removal of Smelly Thiol via Extraction?. Retrieved from [Link]

  • ResearchGate. (2020). Proposed Mechanism for Oxidative Cleavage of Thioacetals/Thioketals. Retrieved from [Link]

  • ARKAT USA. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detoxification of hydrogen sulfide and methanethiol in the cecal mucosa. Retrieved from [Link]

  • CONICET. (n.d.). Dithioacetal Exchange: A New Reversible Reaction for Dynamic Combinatorial Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • YouTube. (2021). Acetal Hydrolysis Mechanism + EASY TRICK!. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Retrieved from [Link]

  • SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Acyl Anion Equivalents: 1,3-Dithiane vs. 1,3-Bis(methylthio)-2-methoxypropane in Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of multi-step organic synthesis, the strategic disconnection of target molecules often leads chemists to a conceptual challenge: the need for a nucleophilic carbonyl carbon, or an "acyl anion." This reversal of the inherent electrophilic nature of the carbonyl carbon, a concept known as umpolung, has been masterfully addressed through the development of various acyl anion equivalents.[1] Among these, sulfur-stabilized carbanions have proven to be exceptionally versatile and reliable. This guide provides an in-depth, objective comparison of two prominent players in this field: the venerable 1,3-dithiane, the cornerstone of the Corey-Seebach reaction, and the acyclic 1,3-bis(methylthio)-2-methoxypropane, a valuable tool for the introduction of functionalized three-carbon units.

The Foundation: Umpolung and Acyl Anion Equivalents

The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the C=O bond. Consequently, it readily reacts with nucleophiles. The concept of umpolung, or polarity inversion, seeks to temporarily transform this electrophilic center into a nucleophilic one, enabling reactions with electrophiles such as alkyl halides and other carbonyl compounds.[2] Thioacetals, by virtue of the ability of sulfur to stabilize an adjacent negative charge, are excellent precursors for such acyl anion equivalents.[3]

1,3-Dithiane: The Archetypal Acyl Anion Equivalent for General Aldehyde Synthesis

First introduced in the groundbreaking work of E.J. Corey and D. Seebach, 1,3-dithiane has become a staple in the synthetic chemist's toolbox for the synthesis of both aldehydes and ketones.[4][5] The strategy, now famously known as the Corey-Seebach reaction, involves a three-step sequence: protection, alkylation, and deprotection.

Mechanism of Aldehyde Synthesis using 1,3-Dithiane

The process begins with the protection of formaldehyde as its 1,3-dithiane derivative. The acidity of the C-2 proton of the dithiane (pKa ≈ 31) allows for its facile deprotonation with a strong base, typically n-butyllithium (n-BuLi), to generate the nucleophilic 2-lithio-1,3-dithiane.[2] This lithiated species then serves as a potent acyl anion equivalent, readily reacting with a variety of electrophiles, including primary alkyl halides. The final step involves the hydrolysis of the resulting 2-alkyl-1,3-dithiane to unmask the aldehyde functionality.

G cluster_0 Step 1: Dithiane Formation cluster_1 Step 2: Deprotonation & Alkylation cluster_2 Step 3: Deprotection Formaldehyde HCHO 1,3-Dithiane [Dithiane Ring] Formaldehyde->1,3-Dithiane 1,3-Propanedithiol, H+ 2-Lithio-1,3-dithiane [Lithiated Dithiane Ring] 1,3-Dithiane->2-Lithio-1,3-dithiane n-BuLi 2-Alkyl-1,3-dithiane [Alkylated Dithiane Ring] 2-Lithio-1,3-dithiane->2-Alkyl-1,3-dithiane R-X Aldehyde R-CHO 2-Alkyl-1,3-dithiane->Aldehyde Hydrolysis

Figure 1: General workflow for aldehyde synthesis using 1,3-dithiane.
Experimental Protocol: Synthesis of Heptanal from 1,3-Dithiane

Materials:

  • 1,3-Dithiane

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • 1-Bromohexane

  • Mercury(II) chloride

  • Calcium carbonate

  • Methanol/Water

Procedure:

  • Deprotonation: To a solution of 1,3-dithiane (1.20 g, 10 mmol) in anhydrous THF (40 mL) at -30 °C under an inert atmosphere, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Stir the resulting solution at -20 °C for 2 hours.

  • Alkylation: Cool the solution to -78 °C and add 1-bromohexane (1.65 g, 10 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude 2-hexyl-1,3-dithiane.

  • Deprotection: Dissolve the crude 2-hexyl-1,3-dithiane in a mixture of methanol and water (4:1, 50 mL). Add mercury(II) chloride (5.4 g, 20 mmol) and calcium carbonate (2.0 g, 20 mmol). Stir the mixture at room temperature for 4 hours.

  • Isolation: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by distillation or column chromatography to yield heptanal.

1,3-Bis(methylthio)-2-methoxypropane: A Specialized Reagent for α,β-Unsaturated Aldehydes

While 1,3-dithiane serves as a general formyl anion equivalent, 1,3-bis(methylthio)-2-methoxypropane has been ingeniously designed as a precursor to a nucleophilic acrolein anion equivalent . This acyclic thioacetal provides a powerful method for the three-carbon homologation of electrophiles, leading to the synthesis of α,β-unsaturated aldehydes.

Mechanism of α,β-Unsaturated Aldehyde Synthesis

The synthetic utility of 1,3-bis(methylthio)-2-methoxypropane hinges on its reaction with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The reaction proceeds via an initial elimination of methanol, followed by deprotonation to generate the resonance-stabilized 1,3-bis(methylthio)allyllithium. This allylic anion then reacts with electrophiles, primarily at the C-1 position. Subsequent hydrolysis of the resulting vinyl thioacetal unmasks the aldehyde functionality, yielding the α,β-unsaturated product.

G cluster_0 Step 1: Anion Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Start 1,3-Bis(methylthio)-2-methoxypropane Allyl_Anion 1,3-Bis(methylthio)allyllithium Start->Allyl_Anion 2 eq. LDA, THF Alkylated_Adduct Alkylated Vinyl Thioacetal Allyl_Anion->Alkylated_Adduct R-X Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Alkylated_Adduct->Unsaturated_Aldehyde HgCl2, CaCO3

Figure 2: Synthesis of α,β-unsaturated aldehydes using 1,3-bis(methylthio)-2-methoxypropane.
Experimental Protocol: Synthesis of trans-2-Heptenal

Materials:

  • 1,3-Bis(methylthio)-2-methoxypropane

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • 1-Bromobutane

  • Mercury(II) chloride

  • Calcium carbonate

  • Acetonitrile/Water

Procedure:

  • Anion Formation: To a solution of diisopropylamine (2.2 g, 22 mmol) in anhydrous THF (40 mL) at -78 °C under an inert atmosphere, add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) dropwise. Stir for 30 minutes at 0 °C to generate LDA. Cool the solution back to -78 °C and add a solution of 1,3-bis(methylthio)-2-methoxypropane (1.66 g, 10 mmol) in THF (10 mL) dropwise. Stir the mixture at -20 °C for 2 hours.

  • Alkylation: Cool the solution to -78 °C and add 1-bromobutane (1.37 g, 10 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of acetonitrile and water (4:1, 50 mL). Add mercury(II) chloride (5.4 g, 20 mmol) and calcium carbonate (2.0 g, 20 mmol). Stir vigorously at room temperature for 2 hours.

  • Isolation: Filter the reaction mixture and extract the filtrate with pentane. Wash the combined organic layers with aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, and concentrate carefully. Purify the residue by distillation to afford trans-2-heptenal.

Head-to-Head Comparison: Performance and Practicality

Feature1,3-Dithiane1,3-Bis(methylthio)-2-methoxypropane
Primary Synthetic Utility General synthesis of saturated aldehydes and ketones (formyl anion equivalent).Synthesis of α,β-unsaturated aldehydes (acrolein anion equivalent).
Reagent Preparation Prepared from formaldehyde and 1,3-propanedithiol.[4]Synthesized from 1,3-bis(methylthio)-2-propanol.
Anion Generation Deprotonation with a strong base (n-BuLi).Elimination of methanol followed by deprotonation with a strong, non-nucleophilic base (LDA).
Scope of Electrophiles Broad: primary and secondary alkyl halides, epoxides, aldehydes, ketones, esters.Primarily reactive with alkyl halides and carbonyl compounds to afford α,β-unsaturated aldehydes.
Deprotection Conditions Typically requires heavy metal salts (e.g., HgCl₂), oxidative methods (e.g., NBS, IBX), or strong acids.Requires similar conditions to dithianes, often involving mercury salts.[6]
Advantages Well-established, versatile for a wide range of carbonyl compounds, extensive literature.Provides direct access to valuable α,β-unsaturated aldehyde motifs in a three-carbon homologation.
Limitations Deprotection can be harsh and require toxic reagents. The cyclic nature can sometimes lead to lower reactivity compared to acyclic analogs in certain reactions.Primarily used for α,β-unsaturated aldehydes; less documented for simple saturated aldehyde synthesis. The starting material is less common than 1,3-dithiane.

A Deeper Dive into Deprotection Strategies

The unmasking of the carbonyl group is a critical step in both synthetic routes. While effective, traditional methods often rely on toxic heavy metal salts. Over the years, a variety of milder and more environmentally benign alternatives have been developed.

Deprotection MethodReagent(s)Typical ConditionsSubstrate CompatibilityReference
Mercuric Salts HgCl₂, CaCO₃MeCN/H₂O, rtNot ideal for sensitive functional groups.[1]
Oxidative Cleavage N-Bromosuccinimide (NBS)Acetone/H₂O, 0 °CMild and effective for many substrates.[1]
Oxidative Cleavage o-Iodoxybenzoic acid (IBX)DMSO or wet solvents, rtMetal-free, good for a range of functional groups.[6]
Trans-thioacetalization Glyoxylic acidAcOH, H₂O, refluxMetal-free, but requires heating.
Photocatalytic Rose Bengal, O₂, visible lightMeCN, rtVery mild, green chemistry approach.

Conclusion: Choosing the Right Tool for the Job

Both 1,3-dithiane and 1,3-bis(methylthio)-2-methoxypropane are powerful reagents that leverage the unique properties of sulfur to achieve umpolung and facilitate the synthesis of aldehydes. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the desired final product.

  • For the general synthesis of saturated aldehydes and ketones from a wide array of electrophiles, 1,3-dithiane, via the Corey-Seebach reaction, remains the gold standard. Its versatility and extensive documentation make it a reliable choice for a broad range of synthetic targets.

  • When the synthetic goal is the construction of an α,β-unsaturated aldehyde, 1,3-bis(methylthio)-2-methoxypropane offers a more direct and elegant solution. It functions as a specialized three-carbon building block, streamlining the synthesis of this important class of compounds.

As with any synthetic methodology, a thorough understanding of the reaction mechanisms, substrate scope, and potential limitations is crucial for successful implementation. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately enabling the efficient and precise construction of complex molecules.

References

  • Organic Chemistry Portal. "Aldehyde synthesis by deprotection or hydrolysis." [Link]

  • Storer, R. I.; MacMillan, D. W. C. Tetrahedron2004, 60 (35), 7705-7714.
  • Organic Syntheses, Coll. Vol. 6, p.556 (1988); Vol. 50, p.72 (1970).
  • Meyers, A. I.; Nabeya, A.; Adickes, H. W.; Politzer, I. R. J. Am. Chem. Soc.1969, 91 (3), 763–764.
  • Billman, J. H.; Ho, J. Y. C.; Caswell, L. R. J. Org. Chem.1952, 17 (10), 1375–1378.
  • Organic Chemistry Portal. "Corey-Seebach Reaction." [Link]

  • Corey, E. J.; Seebach, D. Angew. Chem. Int. Ed. Engl.1965, 4 (12), 1075–1077.
  • Nikitas, N. F.; Triandafillidi, I.; Kokotos, C. G. Green Chem.2019, 21, 593-597.
  • Jin, Y.-S.; Zhang, W.; Zhang, D.-Z.; Qiao, L.-M.; Wu, Q.-Y.; Chen, H.-S. Asian J. Chem.2009, 21 (2), 1117-1120.
  • Firouzabadi, H.; Iranpoor, N.; Karimi, B. Synthesis1999, 1999 (01), 58-60.
  • Wikipedia. "Thioacetal." [Link]

  • Hassner, A.; Namboothiri, I. Organic Syntheses Based on Name Reactions, 3rd ed.; Elsevier, 2012.
  • Wikipedia. "Corey–Seebach reaction." [Link]

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A Comparative Guide to Acyl Anion Equivalents: 1,3-Bis(methylthio)-2-methoxypropane vs. Traditional Dithianes

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the strategic disconnection of target molecules often necessitates the use of "umpolung" reagents, which invert the normal polarity of a functional group. Among these, acyl anion equivalents stand out for their ability to facilitate the formation of carbon-carbon bonds at a carbonyl carbon. For decades, cyclic 1,3-dithianes, utilized in the Corey-Seebach reaction, have been the gold standard. However, acyclic alternatives, such as 1,3-Bis(methylthio)-2-methoxypropane, offer a distinct reactivity profile that expands the synthetic toolbox. This guide provides an in-depth comparison of the efficiency, scope, and application of 1,3-Bis(methylthio)-2-methoxypropane and traditional 1,3-dithianes, supported by experimental data and protocols.

Introduction to Umpolung and Acyl Anion Equivalents

In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The concept of "umpolung," or polarity inversion, allows this carbon to react as a nucleophile, effectively behaving as an acyl anion.[1][2][3] This is achieved by converting the carbonyl group into a derivative that can be deprotonated at the former carbonyl carbon. The resulting carbanion can then react with various electrophiles.[4][5]

The seminal work of Corey and Seebach established 1,3-dithianes as robust acyl anion equivalents.[5][6] The protons at the C2 position of the dithiane ring are sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium (n-BuLi), generating a nucleophilic 2-lithio-1,3-dithiane.[4][7] This nucleophile can then participate in a variety of bond-forming reactions.

This guide focuses on a comparative analysis between the classical cyclic 1,3-dithianes and the acyclic reagent, 1,3-Bis(methylthio)-2-methoxypropane. While both are dithioacetal-based umpolung reagents, their structural differences lead to distinct applications and potential advantages in specific synthetic scenarios.

The Classic Workhorse: 1,3-Dithianes in the Corey-Seebach Reaction

The Corey-Seebach reaction is a cornerstone of modern organic synthesis.[6] It involves the formation of a 1,3-dithiane from an aldehyde, followed by deprotonation and reaction with an electrophile. The final step is the hydrolysis of the dithiane to reveal the new carbonyl group.[1][4]

General Workflow and Mechanism

The overall transformation can be summarized as follows:

Corey_Seebach_Workflow Aldehyde Aldehyde Dithiane 1,3-Dithiane Aldehyde->Dithiane 1,3-Propanedithiol, H+ Lithio_Dithiane 2-Lithio-1,3-dithiane Dithiane->Lithio_Dithiane n-BuLi Alkylated_Dithiane Alkylated Dithiane Lithio_Dithiane->Alkylated_Dithiane Electrophile (E+) Ketone Ketone Alkylated_Dithiane->Ketone Hydrolysis (e.g., HgCl2, H2O)

Figure 1: General workflow of the Corey-Seebach reaction.

The key to this reaction is the stabilization of the carbanion by the two sulfur atoms, which is attributed to a combination of inductive effects and the polarizability of sulfur.[4][7]

Scope and Efficiency

Lithiated 1,3-dithianes react with a broad range of electrophiles, making them highly versatile reagents.[5] This includes:

  • Alkyl halides

  • Epoxides

  • Aldehydes and ketones

  • Acyl chlorides

  • Imines

The reaction with these electrophiles allows for the synthesis of a diverse array of carbonyl-containing compounds, including ketones, β-hydroxy ketones, α-hydroxy ketones, and 1,2-diketones.[5]

Table 1: Representative Reactions of 2-Lithio-1,3-dithiane with Various Electrophiles

ElectrophileProductTypical Yield (%)Reference
n-Butyl bromide2-Butyl-1,3-dithiane85-95[6]
Cyclohexanone2-(1-Hydroxycyclohexyl)-1,3-dithiane~90[6]
Benzaldehyde2-(Hydroxy(phenyl)methyl)-1,3-dithiane~85[6]
Ethylene oxide2-(2-Hydroxyethyl)-1,3-dithiane88[3]
Experimental Protocol: Synthesis of a Ketone via the Corey-Seebach Reaction

Step 1: Formation of the 1,3-Dithiane

  • To a solution of an aldehyde (1.0 eq) in a suitable solvent (e.g., CHCl₃), add 1,3-propanedithiol (1.1 eq).

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous base and brine, then dry and concentrate to obtain the 1,3-dithiane.

Step 2: Lithiation and Alkylation

  • Dissolve the 1,3-dithiane (1.0 eq) in dry THF under an inert atmosphere and cool to -30 °C.

  • Add n-BuLi (1.1 eq) dropwise and stir for 1-2 hours at -20 to -30 °C.

  • Add the electrophile (1.1 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

Step 3: Deprotection

  • Dissolve the alkylated dithiane in a mixture of THF and water.

  • Add a deprotection agent, such as mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃).

  • Stir at room temperature until the reaction is complete.

  • Filter and work up to isolate the final ketone product.[6]

The Acyclic Challenger: 1,3-Bis(methylthio)-2-methoxypropane

1,3-Bis(methylthio)-2-methoxypropane serves as a precursor to an acyclic umpolung reagent, 1,3-bis(methylthio)allyllithium. Its primary application, as demonstrated by E.J. Corey, is as a β-formylvinyl anion equivalent for the synthesis of α,β-unsaturated aldehydes.[8][9]

Generation and Reactivity of 1,3-Bis(methylthio)allyllithium

The reaction of 1,3-Bis(methylthio)-2-methoxypropane with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) results in the elimination of methanol and subsequent deprotonation to form the resonance-stabilized 1,3-bis(methylthio)allyllithium.[9]

Acyclic_Reagent_Formation Start 1,3-Bis(methylthio)-2-methoxypropane Intermediate 1,3-Bis(methylthio)propene Start->Intermediate LDA, -78 °C to RT (- MeOH) Anion 1,3-Bis(methylthio)allyllithium Intermediate->Anion LDA

Figure 2: Generation of 1,3-Bis(methylthio)allyllithium.

This allylic anion can then react with various electrophiles at the C1 position. Subsequent hydrolysis of the resulting vinyl thioether yields an α,β-unsaturated aldehyde.

Scope and Efficiency in α,β-Unsaturated Aldehyde Synthesis

This methodology provides a powerful route to α,β-unsaturated aldehydes, a common structural motif in natural products and synthetic intermediates.

Table 2: Synthesis of α,β-Unsaturated Aldehydes using 1,3-Bis(methylthio)allyllithium

ElectrophileProduct (after hydrolysis)Overall Yield (%)Reference
n-Amyl iodide2-Octenal75[9]
Cyclohexanone1-Formylcyclohexene70[9]
BenzaldehydeCinnamaldehyde80[9]
Experimental Protocol: Synthesis of an α,β-Unsaturated Aldehyde

Step 1: Generation of 1,3-Bis(methylthio)allyllithium and Reaction with an Electrophile

  • Prepare a solution of LDA (2.2 eq) in dry THF at -78 °C under an inert atmosphere.

  • Add a solution of 1,3-Bis(methylthio)-2-methoxypropane (1.0 eq) in THF dropwise.

  • Allow the solution to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution of 1,3-bis(methylthio)allyllithium to -78 °C.

  • Add the electrophile (1.1 eq) and stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

  • Quench with water and extract the product.

Step 2: Hydrolysis to the α,β-Unsaturated Aldehyde

  • Dissolve the crude product from Step 1 in a mixture of acetone and water.

  • Add mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃).

  • Stir at room temperature until the reaction is complete.

  • Filter and work up to isolate the α,β-unsaturated aldehyde.[9]

Comparative Analysis: Cyclic vs. Acyclic Dithioacetal Umpolung Reagents

Feature1,3-Dithianes (Corey-Seebach)1,3-Bis(methylthio)-2-methoxypropane
Primary Application General acyl anion equivalent for synthesis of ketones, hydroxy ketones, etc.[5][6]β-Formylvinyl anion equivalent for synthesis of α,β-unsaturated aldehydes.[9]
Reagent Generation Deprotonation of a pre-formed dithiane with n-BuLi.[4]In situ generation of the allylic anion from the methoxypropane precursor with LDA.[9]
Stability of Anion Stabilized carbanion.[4]Resonance-stabilized allylic anion.[9]
Deprotection Requires harsh conditions (e.g., HgCl₂), which can be a limitation for sensitive substrates.[1][10]Also typically requires mercury salts for efficient hydrolysis.[9][11]
Substrate Scope Broad range of electrophiles.[5]Primarily demonstrated with alkyl halides and carbonyl compounds for α,β-unsaturated aldehyde synthesis.[9]
Advantages Well-established, versatile, and reliable for a wide range of transformations.Provides direct access to α,β-unsaturated aldehydes, a valuable synthetic intermediate.
Disadvantages Deprotection can be problematic; use of toxic mercury salts.More specialized application; also relies on toxic mercury salts for deprotection.

Conclusion

Both 1,3-dithianes and 1,3-Bis(methylthio)-2-methoxypropane are valuable tools for implementing umpolung strategies in organic synthesis. The choice between them depends largely on the desired synthetic target.

  • 1,3-Dithianes remain the reagent of choice for general acyl anion chemistry, offering a robust and versatile platform for the synthesis of a wide variety of ketones and related structures. Its broad substrate scope and well-documented reactivity make it a reliable tool in the arsenal of synthetic chemists.

  • 1,3-Bis(methylthio)-2-methoxypropane , through its transformation into 1,3-bis(methylthio)allyllithium, provides a more specialized yet powerful method for the direct synthesis of α,β-unsaturated aldehydes. This unique reactivity profile makes it an excellent choice when this specific structural motif is the target.

Ultimately, a thorough understanding of the reactivity, scope, and limitations of both cyclic and acyclic dithioacetal umpolung reagents empowers researchers to make informed decisions and devise more efficient and elegant synthetic routes.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Derivatives Using Carbanions from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075-1077.
  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation. Angewandte Chemie International Edition in English, 4(12), 1077-1078.
  • Corey–Seebach reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Firouzabadi, H., Hazarkhani, H., Karimi, B., & Niroumand, U. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Corey, E. J., Erickson, B. W., & Noyori, R. (1971). A New Synthesis of α,β-Unsaturated Aldehydes Using 1,3-Bis(methylthio)allyllithium. Journal of the American Chemical Society, 93(7), 1724–1729.
  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258.
  • Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). The double conjugate addition of dithiols to propargylic systems: application to the synthesis of functionalised oxygen-containing heterocycles. Organic & Biomolecular Chemistry, 1(1), 15-16.
  • Prati, L., et al. (2017). Stereodynamic and Conformational Study of 1,3-Diaryl-phencyclones. The Journal of Organic Chemistry, 82(15), 7945–7955.
  • Chen, Y., et al. (2012). A concise synthesis of (−)-calystegine B3. Tetrahedron: Asymmetry, 23(15-16), 1145-1149.
  • Application Notes and Protocols: The Corey-Seebach Reaction and the Role of Dithioacetals. (n.d.). BenchChem.
  • Chen, J., et al. (2007). A Novel and Efficient Synthesis of Substituted Pyridines. Synlett, 2007(18), 2833-2836.
  • Corey, E. J., & Noyori, R. (1970). A New Synthesis of α,β-Unsaturated Aldehydes Using 1,3-Bis(methylthio)allyllithium. Journal of the American Chemical Society, 92(8), 2586-2587.
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved January 26, 2026, from [Link]

  • Smith, A. B., III, & Xiang, M. (2006). Anion Relay Chemistry: An Effective Tactic for Diversity Oriented Synthesis. Accounts of Chemical Research, 39(4), 211–221.
  • Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). A Mild and Efficient Deprotection of Thioacetals/Thioketals with o-Iodoxybenzoic Acid in Water in the Presence of β-Cyclodextrin. Synthesis, 2003(15), 2295-2297.
  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001). Iodine as a Mild and Highly Chemoselective Catalyst for the Protection of Carbonyl Compounds as Thioacetals and for the Transthioacetalization of Acetals. The Journal of Organic Chemistry, 66(22), 7527-7529.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved January 26, 2026, from [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. (2021). Molecules, 26(19), 5897.
  • Synthesis of 1,3-dithianes. UMPOLUNG reactions. (n.d.). Química Orgánica. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved January 26, 2026, from [Link]

  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. (2023, March 26). [Video]. YouTube. [Link]

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A Comparative Guide to Acyl Anion Equivalents: The Substrate Scope of 1,3-Bis(methylthio)-2-methoxypropane versus Traditional 1,3-Dithianes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of organic synthesis, the concept of "umpolung" or reactivity inversion stands as a testament to the ingenuity of chemists in manipulating the electronic nature of functional groups.[1] This principle allows for the formation of carbon-carbon bonds that would otherwise be inaccessible through conventional synthetic strategies. At the heart of umpolung chemistry lies the use of masked acyl anion synthons, reagents that introduce a nucleophilic carbonyl carbon equivalent. For decades, 1,3-dithianes, popularized by the seminal work of Corey and Seebach, have been the workhorses in this field.[2] However, for the synthesis of α,β-unsaturated aldehydes, a versatile class of building blocks, 1,3-Bis(methylthio)-2-methoxypropane has emerged as a highly effective and often superior alternative.

This guide provides an in-depth comparison of the substrate scope of 1,3-Bis(methylthio)-2-methoxypropane with the more traditional 1,3-dithiane systems. We will delve into the mechanistic nuances, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of the advantages and limitations of each reagent, enabling more informed decisions in the design and execution of complex synthetic routes.

The Conceptual Framework: Acyl Anion and β-Formylvinyl Anion Synthons

The fundamental difference between these two reagents lies in the nature of the nucleophilic species they generate and, consequently, the synthetic targets they are designed to access.

  • 1,3-Dithianes as Acyl Anion Equivalents: 1,3-Dithianes, upon deprotonation at the C2 position with a strong base like n-butyllithium, form a stabilized carbanion. This 2-lithio-1,3-dithiane serves as a synthetic equivalent of an acyl anion (R-C=O)⁻. This nucleophile reacts with a variety of electrophiles to form adducts that, upon hydrolysis of the dithioacetal, yield ketones or aldehydes.[2]

  • 1,3-Bis(methylthio)-2-methoxypropane as a β-Formylvinyl Anion Equivalent: In contrast, 1,3-Bis(methylthio)-2-methoxypropane, upon treatment with a strong base, undergoes an elimination of methanol followed by deprotonation to generate a resonance-stabilized 1,3-bis(methylthio)allyl anion . This species is a synthetic equivalent of a β-formylvinyl anion (⁻CH=CH-CHO). Its reaction with electrophiles and subsequent deprotection provides a direct route to α,β-unsaturated aldehydes.

The following diagram illustrates the generation of these key nucleophilic intermediates.

G cluster_0 1,3-Dithiane Chemistry cluster_1 1,3-Bis(methylthio)-2-methoxypropane Chemistry Dithiane 1,3-Dithiane LithioDithiane 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Dithiane->LithioDithiane n-BuLi Bismethylthio 1,3-Bis(methylthio)- 2-methoxypropane AllylAnion 1,3-Bis(methylthio)allyl Anion (β-Formylvinyl Anion Equivalent) Bismethylthio->AllylAnion Strong Base (-MeOH, -H⁺)

Caption: Generation of Nucleophilic Intermediates.

Comparative Analysis of Substrate Scope: Experimental Evidence

The true measure of a reagent's utility lies in its performance across a range of substrates. Below, we compare the reactivity of the 1,3-bis(methylthio)allyl anion and lithiated 1,3-dithianes with common classes of electrophiles.

Reactions with Alkyl Halides

Both reagents undergo alkylation with primary and some secondary alkyl halides. However, the allylic nature of the nucleophile from 1,3-bis(methylthio)-2-methoxypropane introduces regioselectivity considerations.

ReagentElectrophileProduct Type after DeprotectionTypical YieldsKey Considerations
1,3-Bis(methylthio)allyl Anion Primary Alkyl Halide (R-X)α,β-Unsaturated AldehydeGood to ExcellentReaction typically occurs at the γ-position of the allyl anion.
2-Lithio-1,3-dithiane Primary Alkyl Halide (R-X)AldehydeGood to ExcellentDirect alkylation at the C2 position.
1,3-Bis(methylthio)allyl Anion Secondary Alkyl Halideα,β-Unsaturated AldehydeModerate to GoodPotential for competing elimination reactions with hindered halides.
2-Lithio-1,3-dithiane Secondary Alkyl HalideAldehydeModerate to GoodSteric hindrance can lower yields.

Experimental Insight: The alkylation of the 1,3-bis(methylthio)allyl anion generally proceeds with high regioselectivity at the carbon atom that was originally part of the methyl group of the starting material, leading to the desired α,β-unsaturated aldehyde after hydrolysis. In contrast, alkylation of 2-lithio-1,3-dithiane is a straightforward nucleophilic substitution.

Reactions with Carbonyl Compounds

The reaction with aldehydes and ketones is a key application for both reagents, leading to the formation of valuable hydroxy-substituted carbonyl compounds.

ReagentElectrophileProduct Type after DeprotectionTypical YieldsKey Considerations
1,3-Bis(methylthio)allyl Anion Aldehyde/Ketoneγ-Hydroxy-α,β-unsaturated AldehydeGood to ExcellentNucleophilic attack occurs from the γ-position of the allyl anion.
2-Lithio-1,3-dithiane Aldehyde/Ketoneα-Hydroxy Aldehyde/KetoneGood to ExcellentForms a new C-C bond at the carbonyl carbon.

Experimental Insight: The addition of the 1,3-bis(methylthio)allyl anion to carbonyl compounds provides a direct route to γ-hydroxy-α,β-unsaturated aldehydes, which are versatile intermediates in natural product synthesis. The Corey-Seebach reaction with 1,3-dithianes is a classic method for the synthesis of α-hydroxy ketones.[3]

Experimental Protocols

To provide a practical context, detailed experimental procedures for key transformations are outlined below.

Protocol 1: Generation of 1,3-Bis(methylthio)allyl Anion and Reaction with an Aldehyde

This protocol describes the formation of the nucleophilic species from 1,3-bis(methylthio)-2-methoxypropane and its subsequent reaction with a representative aldehyde, followed by deprotection to the corresponding γ-hydroxy-α,β-unsaturated aldehyde.

G Start 1,3-Bis(methylthio)- 2-methoxypropane Step1 Addition of Strong Base (e.g., n-BuLi in THF) Start->Step1 Intermediate Formation of 1,3-Bis(methylthio)allyl Anion Step1->Intermediate Step2 Addition of Aldehyde (RCHO) at low temperature Intermediate->Step2 Adduct Formation of the Thioacetal Adduct Step2->Adduct Step3 Deprotection (e.g., HgCl₂/CaCO₃) Adduct->Step3 Product γ-Hydroxy-α,β-unsaturated Aldehyde Step3->Product

Caption: Workflow for the synthesis of a γ-hydroxy-α,β-unsaturated aldehyde.

Step-by-Step Methodology:

  • Generation of the Anion: To a solution of 1,3-bis(methylthio)-2-methoxypropane (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added a solution of n-butyllithium (2.2 eq) in hexanes dropwise. The reaction mixture is stirred at -20 °C for 1 hour to ensure complete formation of the 1,3-bis(methylthio)allyl anion.

  • Reaction with Electrophile: The reaction mixture is cooled back to -78 °C, and a solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The crude adduct is dissolved in a mixture of acetonitrile and water (4:1). To this solution are added calcium carbonate (4.0 eq) and mercury(II) chloride (2.5 eq). The mixture is stirred vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Purification: Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired γ-hydroxy-α,β-unsaturated aldehyde.

Protocol 2: The Corey-Seebach Reaction: Alkylation of 1,3-Dithiane

This protocol outlines the classic Corey-Seebach reaction for the synthesis of an aldehyde from 1,3-dithiane and an alkyl halide.

G Start 1,3-Dithiane Step1 Deprotonation with n-BuLi in THF at low temperature Start->Step1 Intermediate Formation of 2-Lithio-1,3-dithiane Step1->Intermediate Step2 Addition of Alkyl Halide (R-X) Intermediate->Step2 Adduct Formation of 2-Alkyl-1,3-dithiane Step2->Adduct Step3 Deprotection (e.g., HgCl₂/CaCO₃) Adduct->Step3 Product Aldehyde (RCHO) Step3->Product

Caption: Workflow for the Corey-Seebach alkylation.

Step-by-Step Methodology:

  • Formation of the Lithiated Dithiane: A solution of 1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -30 °C under an inert atmosphere. n-Butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at this temperature for 2 hours.

  • Alkylation: The alkyl halide (1.1 eq) is added neat or as a solution in THF, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.

  • Deprotection: The crude 2-alkyl-1,3-dithiane is deprotected using similar conditions as described in Protocol 1 (e.g., HgCl₂/CaCO₃ in aqueous acetonitrile) to yield the corresponding aldehyde.

  • Purification: The final aldehyde is purified by distillation or column chromatography.

Causality Behind Experimental Choices

  • Choice of Base: Strong, non-nucleophilic bases like n-butyllithium are essential for the efficient deprotonation of 1,3-dithiane and the formation of the allylic anion from 1,3-bis(methylthio)-2-methoxypropane without competing side reactions.

  • Low Temperatures: The lithiated intermediates are highly reactive and thermally unstable. Maintaining low temperatures (-78 °C to -20 °C) is crucial to prevent decomposition and ensure high yields.

  • Deprotection Reagents: Mercury(II) salts are effective for the hydrolysis of thioacetals due to the high affinity of Hg²⁺ for sulfur, which facilitates the cleavage of the C-S bonds. The use of a buffer like calcium carbonate is necessary to neutralize the acid generated during the hydrolysis, preventing acid-catalyzed side reactions of the desired aldehyde product.

Conclusion and Future Perspectives

Both 1,3-bis(methylthio)-2-methoxypropane and 1,3-dithianes are powerful tools in the arsenal of the synthetic organic chemist, enabling the construction of complex molecules through the strategic application of umpolung. While 1,3-dithianes remain the reagent of choice for the synthesis of a broad range of ketones and aldehydes via an acyl anion equivalent, 1,3-bis(methylthio)-2-methoxypropane offers a more direct and efficient route to α,β-unsaturated aldehydes , a functionality of paramount importance in modern organic synthesis.

The choice between these reagents should be guided by the specific synthetic target. For the direct installation of an α,β-unsaturated aldehyde moiety, the methodology based on 1,3-bis(methylthio)-2-methoxypropane is often superior. Future research in this area will likely focus on the development of catalytic and more environmentally benign methods for the generation and reaction of these valuable nucleophilic intermediates, as well as milder and non-toxic deprotection protocols.

References

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258.
  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Compounds by Alkylation of the Carbanion from 1,3-Dithiane. Angewandte Chemie International Edition in English, 4(12), 1075-1077.
  • Corey, E. J., & Erickson, B. W. (1971). A new synthetic method for the conversion of aldehydes into α,β-unsaturated aldehydes. Journal of the American Chemical Society, 93(7), 1724-1729.
  • Corey-Seebach Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Yus, M., & Foubelo, F. (2014). The role of 1,3-dithianes in natural product synthesis. Chemical Society Reviews, 43(21), 7236-7264.
  • Smith, A. B., III, & Xiang, M. (2006). Anion Relay Chemistry: An Effective Tactic for Diversity Oriented Synthesis. Synlett, 2006(12), 1805-1830.
  • Corey-Seebach Reaction. (2023, May 27). In Wikipedia. [Link]

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Navigating Umpolung Strategy: A Comparative Guide to Alternatives for 1,3-Bis(methylthio)-2-methoxypropane in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of complex molecule synthesis, the strategic disconnection of bonds and the mastery of reactivity are paramount. The concept of "umpolung," or polarity inversion, stands as a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon bonds that would otherwise be inaccessible through conventional reactivity patterns. For decades, reagents that act as formyl anion equivalents have been instrumental in this regard, enabling the introduction of a crucial one-carbon aldehyde unit. Among these, 1,3-bis(methylthio)-2-methoxypropane has carved a niche for itself. However, a diverse and evolving toolkit of alternatives offers distinct advantages in terms of reactivity, reaction conditions, and substrate scope. This guide provides an in-depth, objective comparison of 1,3-bis(methylthio)-2-methoxypropane and its key alternatives, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Foundation: Understanding Formyl Anion Equivalents and the Role of Thioacetals

At its core, the challenge lies in overcoming the inherent electrophilic nature of a carbonyl carbon. Formyl anion equivalents are reagents designed to mask this electrophilicity, allowing the carbon atom to function as a nucleophile (a d¹ synthon). 1,3-Bis(methylthio)-2-methoxypropane and its more traditional cousin, 1,3-dithiane, achieve this through the use of sulfur stabilization. The protons on the carbon atom situated between the two sulfur atoms are rendered acidic enough to be removed by a strong base, typically an organolithium reagent. This generates a potent nucleophilic carbanion that can readily participate in reactions with a variety of electrophiles. The subsequent removal of the thioacetal mask, or deprotection, regenerates the carbonyl functionality, completing the synthetic transformation.

The choice of a particular formyl anion equivalent is dictated by a multitude of factors, including the specific synthetic transformation, the presence of other functional groups in the molecule, and the desired reaction conditions. This guide will explore the nuances of 1,3-bis(methylthio)-2-methoxypropane and its primary competitors: the classic 1,3-dithiane, the catalytically generated N-heterocyclic carbene (NHC)-derived acyl anions, the milder hydrazone-based reagents, and the emerging class of organosilicon-based formyl anion synthons.

The Incumbent: 1,3-Bis(methylthio)-2-methoxypropane

1,3-Bis(methylthio)-2-methoxypropane offers a subtle yet significant modification to the more common 1,3-dithiane framework. The presence of the methoxy group at the 2-position can influence the conformation and reactivity of the lithiated intermediate.

Mechanism of Action:

Similar to 1,3-dithiane, the synthetic utility of 1,3-bis(methylthio)-2-methoxypropane hinges on the deprotonation of the C2-proton by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic lithiated species. This anion can then react with various electrophiles such as alkyl halides, epoxides, and carbonyl compounds.

Advantages:

  • The acyclic nature may offer different solubility properties compared to the cyclic 1,3-dithiane.

  • The core reactivity is well-established and analogous to the widely understood dithiane chemistry.

Limitations:

  • Requires strongly basic and anhydrous conditions, limiting its compatibility with sensitive functional groups.

  • The deprotection step often necessitates the use of heavy metal reagents, which can be toxic and require careful removal.

  • Less commonly used than 1,3-dithiane, leading to a smaller body of literature and potentially higher cost.

The Classic Alternative: 1,3-Dithiane (The Corey-Seebach Reagent)

1,3-Dithiane is arguably the most well-known and widely used formyl anion equivalent, pioneered by the seminal work of Corey and Seebach.[1] Its chemistry has been extensively explored and applied in countless total syntheses of natural products.[2]

Mechanism of Action:

The reaction pathway is analogous to that of 1,3-bis(methylthio)-2-methoxypropane. Deprotonation of the C2 position of the 1,3-dithiane ring with a strong base generates a 2-lithio-1,3-dithiane, a powerful nucleophile.[3] This anion can then be alkylated or added to various electrophiles.[4]

Advantages:

  • Extensive track record: A vast body of literature supports its use in a wide range of synthetic contexts.[2][5]

  • Versatility: Reacts with a broad spectrum of electrophiles, including primary and some secondary alkyl halides, epoxides, aldehydes, and ketones.[4]

  • Predictable reactivity: The behavior of lithiated dithianes is generally well-understood, allowing for reliable planning of synthetic routes.

Limitations:

  • Harsh conditions: Requires cryogenic temperatures and strongly basic, anhydrous conditions for lithiation, which can be problematic for complex molecules with sensitive functional groups.

  • Deprotection challenges: While numerous methods exist, the cleavage of the dithiane to regenerate the carbonyl can be challenging and often requires toxic heavy metal salts (e.g., HgCl₂) or strong oxidizing agents (e.g., N-bromosuccinimide, ceric ammonium nitrate).[5][6] These conditions can be incompatible with other functionalities in the molecule.

  • Odor: The starting material, 1,3-propanedithiol, has a notoriously unpleasant odor, which can be a practical drawback in the laboratory.

Comparative Performance Data:

Electrophile (R-X)Product (2-R-1,3-dithiane)Yield (%)Reference
Benzyl bromide2-Benzyl-1,3-dithiane85-90[2]
n-Butyl bromide2-n-Butyl-1,3-dithiane80-85[2]
Cyclohexanone2-(1-Hydroxycyclohexyl)-1,3-dithiane88[4]
Propylene oxide2-(2-Hydroxypropyl)-1,3-dithiane90[4]

Experimental Protocol: Alkylation of 1,3-Dithiane

  • Preparation of 2-Lithio-1,3-dithiane: A solution of 1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -30 °C under an inert atmosphere (argon or nitrogen). To this solution, n-butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 2 hours at -20 to -25 °C.

  • Alkylation: The solution of 2-lithio-1,3-dithiane is cooled to -78 °C, and the alkyl halide (1.1 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up: The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Experimental Protocol: Deprotection of a 2-Substituted-1,3-dithiane using Mercury(II) Chloride

  • A solution of the 2-substituted-1,3-dithiane (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v) is prepared.

  • Mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) are added to the solution.

  • The resulting suspension is stirred at room temperature for 1-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired carbonyl compound.[7]

Logical Relationship Diagram: Dithiane-based Formyl Anion Chemistry

Dithiane_Chemistry cluster_activation Activation cluster_reaction Reaction cluster_deprotection Deprotection Dithiane 1,3-Dithiane Lithiated_Dithiane 2-Lithio-1,3-dithiane (Nucleophile) Dithiane->Lithiated_Dithiane Deprotonation nBuLi n-BuLi nBuLi->Dithiane Alkylated_Dithiane 2-Alkyl-1,3-dithiane Lithiated_Dithiane->Alkylated_Dithiane SN2 Reaction Electrophile Electrophile (R-X) Electrophile->Lithiated_Dithiane Carbonyl Carbonyl Compound (R-CHO) Alkylated_Dithiane->Carbonyl Cleavage Deprotection_Reagent HgCl₂/H₂O or Oxidizing Agent Deprotection_Reagent->Alkylated_Dithiane

Caption: Workflow for dithiane-based formyl anion chemistry.

The Catalytic Approach: N-Heterocyclic Carbenes (NHCs)

A significant advancement in umpolung chemistry has been the development of N-heterocyclic carbene (NHC) catalysis.[8] NHCs can catalytically generate acyl anion equivalents from simple aldehydes, obviating the need for stoichiometric strong bases. The Stetter reaction is a prime example of this powerful methodology.[9]

Mechanism of Action:

An NHC catalyst adds to an aldehyde to form a nucleophilic Breslow intermediate. This intermediate, which is effectively an acyl anion equivalent, can then add to a Michael acceptor (in the Stetter reaction) or other electrophiles. The catalyst is then regenerated in the final step of the catalytic cycle.

Advantages:

  • Catalytic: Only a small amount of the NHC precursor is required.

  • Milder conditions: Avoids the use of stoichiometric strong bases like n-BuLi, making it compatible with a wider range of functional groups.

  • Asymmetric catalysis: Chiral NHCs can be used to achieve high levels of enantioselectivity.[10]

Limitations:

  • Substrate scope: The classic Stetter reaction is typically limited to the addition to Michael acceptors.

  • Aldehyde self-condensation: A potential side reaction is the benzoin condensation of the starting aldehyde.

  • Catalyst sensitivity: Some NHC catalysts can be sensitive to air and moisture.

Experimental Protocol: NHC-Catalyzed Intramolecular Stetter Reaction

  • To a solution of the aldehyde-enoate substrate (1.0 eq) in an anhydrous solvent (e.g., THF or dichloromethane) is added the NHC precatalyst (e.g., a triazolium salt, 0.1 eq) and a base (e.g., DBU, 0.1 eq) under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclized product.[9]

Logical Relationship Diagram: NHC-Catalyzed Umpolung

NHC_Umpolung cluster_catalyst_generation Catalyst Generation cluster_catalytic_cycle Catalytic Cycle Precatalyst NHC Precatalyst (e.g., Azolium Salt) NHC N-Heterocyclic Carbene (NHC) Precatalyst->NHC Deprotonation Base Base Base->Precatalyst Breslow_Intermediate Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow_Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->NHC Adduct Adduct Breslow_Intermediate->Adduct Nucleophilic Attack Electrophile Electrophile (e.g., Michael Acceptor) Electrophile->Breslow_Intermediate Product Product Adduct->Product Catalyst Regeneration Product->NHC Re-enters cycle

Caption: Catalytic cycle of NHC-mediated umpolung.

The Neutral Alternative: Hydrazone-Based Reagents

Formaldehyde tert-butyl hydrazone has emerged as a versatile "neutral" formyl anion equivalent.[1][11] It participates in reactions under significantly milder conditions than traditional dithiane chemistry, offering a valuable alternative for sensitive substrates.

Mechanism of Action:

The nucleophilicity of the carbon atom of the hydrazone is enhanced through the use of organocatalysts, such as bifunctional thioureas or squaramides, which activate both the hydrazone and the electrophile via hydrogen bonding.[8] This allows for nucleophilic addition to carbonyl compounds and other electrophiles without the need for strong bases.

Advantages:

  • Mild reaction conditions: Avoids strongly basic and cryogenic conditions.

  • High functional group tolerance: Compatible with a wide range of sensitive functional groups.

  • Asymmetric variants: Enantioselective additions can be achieved using chiral organocatalysts.[8]

  • Facile deprotection: The resulting hydrazone adducts can often be hydrolyzed to the corresponding aldehydes under mild acidic conditions.

Limitations:

  • Lower nucleophilicity: Generally less nucleophilic than lithiated dithianes, which may limit its reactivity with less reactive electrophiles.

  • Catalyst loading: May require higher catalyst loadings compared to some metal-catalyzed processes.

Comparative Yields for Asymmetric Addition to α-Keto Esters:

α-Keto EsterCatalystYield (%)Enantiomeric Excess (ee, %)Reference
Methyl benzoylformateChiral Bis-urea9598[12]
Ethyl 2-oxo-4-phenylbutanoateChiral Squaramide9296[8]

The Emerging Frontier: Organosilicon Reagents

Acylsilanes and related organosilicon compounds represent a developing area for formyl anion equivalents.[13][14] The unique electronic properties of silicon can be harnessed to achieve umpolung reactivity.

Mechanism of Action:

Formylsilanes can be prepared and subsequently reacted with nucleophiles. Alternatively, certain silyl-substituted anions can act as formyl anion synthons. The reaction pathways and mechanisms are diverse and an active area of research.

Advantages:

  • Potential for novel reactivity: The unique properties of silicon may enable transformations that are not possible with other reagents.

  • Milder conditions: Some organosilicon-based methods may operate under milder conditions than traditional dithiane chemistry.

Limitations:

  • Less developed: The use of organosilicon compounds as formyl anion equivalents is not as well-established as the other methods discussed.

  • Reagent preparation: The synthesis of the required organosilicon precursors can sometimes be multi-step.

  • Limited comparative data: There is a lack of extensive comparative studies against other formyl anion equivalents.

Conclusion: Selecting the Right Tool for the Job

The choice of a formyl anion equivalent is a critical decision in the design of a synthetic route. While 1,3-bis(methylthio)-2-methoxypropane and the classic 1,3-dithiane remain powerful and reliable tools, particularly for simpler systems, their reliance on harsh, stoichiometric bases and challenging deprotection protocols can be a significant drawback in the context of complex molecule synthesis.

For substrates that are sensitive to strong bases or require asymmetric induction, the catalytically generated acyl anions from N-heterocyclic carbenes and the neutral hydrazone-based reagents offer compelling advantages. NHC catalysis provides an elegant solution for certain classes of reactions, while hydrazones excel in their broad functional group tolerance and mild reaction conditions. Organosilicon reagents, though less explored, hold promise for future innovations in umpolung chemistry.

Ultimately, the optimal choice will depend on a careful analysis of the specific synthetic challenge at hand. By understanding the strengths and weaknesses of each of these alternatives, researchers can navigate the landscape of umpolung chemistry with greater confidence and precision, paving the way for the efficient and elegant synthesis of complex molecular targets.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Monge, D., de Gracia Retamosa, M., Matador, E., Fernández, R., & Lassaletta, J. M. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds. Chemical Communications, 56(70), 9256–9267. Retrieved from [Link]

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithiane. Angewandte Chemie International Edition in English, 4(12), 1075–1077. Retrieved from [Link]

  • YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

  • Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synthesis, 1976(07), 476–477. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. Retrieved from [Link]

  • Chemical Reviews. (2014). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Retrieved from [Link]

  • SciELO México. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

  • Chemical Communications. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds. Retrieved from [Link]

  • MDPI. (2015). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkylsilane synthesis. Retrieved from [Link]

  • ResearchGate. (2023, August 7). Polymer-Supported Synthesis of α- and β-Hydroxyketones through the Formation of 1,3-Dithiane Intermediates. Retrieved from [Link]

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A Cost-Effectiveness Analysis of 1,3-Bis(methylthio)-2-methoxypropane in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of reagents is paramount to achieving both high yields and economic viability. This guide provides a comprehensive cost-effectiveness analysis of 1,3-bis(methylthio)-2-methoxypropane as a precursor to a versatile formyl anion equivalent. Its performance is critically compared with the well-established alternative, 1,3-dithiane, offering researchers, scientists, and drug development professionals a detailed framework for making informed decisions in their synthetic strategies.

Executive Summary

1,3-Bis(methylthio)-2-methoxypropane emerges as a competitive alternative to the classical 1,3-dithiane route for the introduction of a formyl group or for the synthesis of α,β-unsaturated aldehydes. While the initial cost per gram of 1,3-bis(methylthio)-2-methoxypropane may be higher than that of the starting materials for 1,3-dithiane, a comprehensive cost analysis that includes reagent consumption, reaction efficiency, and waste disposal reveals a more nuanced picture. The acyclic nature of the intermediate derived from 1,3-bis(methylthio)-2-methoxypropane can offer advantages in terms of solubility and reactivity in certain contexts. However, the extensive body of literature, predictable reactivity, and generally lower upfront cost of the reagents for the 1,3-dithiane pathway solidify its position as a robust and often more economical choice, particularly for well-established procedures.

Introduction to Formyl Anion Equivalents and the "Umpolung" Concept

In organic synthesis, the carbonyl carbon of an aldehyde is inherently electrophilic. The concept of "umpolung," or polarity inversion, provides a powerful strategy to reverse this reactivity, transforming the carbonyl carbon into a nucleophilic species—a formyl anion equivalent.[1][2][3] These synthons are invaluable for the construction of complex molecules, enabling the formation of carbon-carbon bonds that would otherwise be challenging to forge.

For decades, 1,3-dithiane has been the gold standard for generating a masked formyl anion.[4][5] The acidity of the C-2 proton allows for deprotonation with a strong base, typically n-butyllithium, to form a nucleophilic 2-lithio-1,3-dithiane. This nucleophile can then react with a variety of electrophiles. Subsequent deprotection of the dithiane moiety regenerates the carbonyl group.

1,3-Bis(methylthio)-2-methoxypropane serves as a precursor to an analogous acyclic nucleophile, 1,3-bis(methylthio)allyllithium. This species is particularly useful for the synthesis of α,β-unsaturated aldehydes. This guide will dissect the synthetic pathways involving both reagents, from the generation of the nucleophile to the final product, with a keen eye on the factors that influence their overall cost-effectiveness.

Comparative Analysis of Synthetic Pathways

Pathway 1: The 1,3-Dithiane Route

The synthesis of a target aldehyde using the 1,3-dithiane methodology typically involves three key steps:

  • Formation of 1,3-Dithiane: This involves the reaction of 1,3-propanedithiol with formaldehyde (or its equivalent, such as dimethoxymethane) in the presence of an acid catalyst.[6]

  • Deprotonation and Alkylation: The 1,3-dithiane is deprotonated at the C-2 position with a strong base like n-butyllithium to form the nucleophilic 2-lithio-1,3-dithiane. This is then reacted with an appropriate electrophile (e.g., an alkyl halide).[4][7]

  • Deprotection: The resulting 2-substituted-1,3-dithiane is hydrolyzed back to the corresponding aldehyde, often using a mercury(II) salt like mercuric chloride.[4][8][9]

Figure 1: Synthetic workflow for the 1,3-dithiane pathway.
Pathway 2: The 1,3-Bis(methylthio)-2-methoxypropane Route

The use of 1,3-bis(methylthio)-2-methoxypropane as a precursor to 1,3-bis(methylthio)allyllithium is particularly geared towards the synthesis of α,β-unsaturated aldehydes. The process can be summarized as follows:

  • Generation of the Nucleophile: 1,3-Bis(methylthio)-2-methoxypropane is treated with a strong base, such as n-butyllithium, to generate the 1,3-bis(methylthio)allyllithium reagent.

  • Reaction with Electrophile: The allyllithium reagent reacts with an electrophile (e.g., an aldehyde or ketone) at its γ-position.

  • Hydrolysis to the α,β-Unsaturated Aldehyde: The resulting adduct is then hydrolyzed to yield the α,β-unsaturated aldehyde.

Figure 2: Synthetic workflow for the 1,3-Bis(methylthio)-2-methoxypropane pathway.

Cost-Effectiveness Analysis: A Head-to-Head Comparison

The true cost of a synthetic route extends beyond the price of the starting materials. It encompasses the cost of all reagents, solvents, purification materials, and waste disposal, as well as the time and labor involved.

Parameter1,3-Dithiane Pathway1,3-Bis(methylthio)-2-methoxypropane PathwayAnalysis
Starting Material Cost 1,3-Propanedithiol and formaldehyde (or dimethoxymethane) are relatively inexpensive bulk chemicals.1,3-Bis(methylthio)-2-methoxypropane is a more specialized reagent and is generally more expensive per gram.[10]The upfront cost of starting materials favors the 1,3-dithiane route.
Reagent Costs Requires stoichiometric amounts of n-butyllithium and a deprotection agent (e.g., mercuric chloride). n-BuLi is a pyrophoric and moisture-sensitive reagent requiring careful handling. Mercuric chloride is highly toxic and expensive.Also requires a stoichiometric amount of n-butyllithium. The hydrolysis step is typically less harsh and may not require toxic heavy metal salts.Both pathways require the use of expensive and hazardous n-butyllithium. The 1,3-dithiane pathway often necessitates the use of highly toxic and costly mercury salts for deprotection, which is a significant drawback.
Reaction Yields The formation of 1,3-dithiane from 1,3-propanedithiol and dimethoxymethane can proceed in high yields (82-86%).[6] Alkylation and subsequent deprotection yields can vary widely depending on the substrate but are generally good.The generation of the allyllithium reagent and its subsequent reaction with electrophiles can also provide good to excellent yields, though these are often highly substrate-dependent.Both methods can provide good to excellent yields. However, the vast amount of literature on dithiane chemistry provides a more predictable and well-optimized set of reaction conditions for a wider range of substrates.
Operational Complexity The synthesis of 1,3-dithiane is straightforward. However, the use of n-butyllithium requires an inert atmosphere and careful temperature control. The deprotection with mercury salts requires specialized handling and waste disposal procedures.[8][9]The generation of the allyllithium reagent also requires an inert atmosphere and low temperatures. The work-up and purification of the final α,β-unsaturated aldehyde may be simpler due to the absence of heavy metal waste.Both pathways involve the use of air- and moisture-sensitive reagents, requiring similar experimental setups. The primary difference lies in the deprotection step, where the 1,3-dithiane route is more hazardous and generates more problematic waste.
Waste and Environmental Impact The use of mercury salts for deprotection generates highly toxic heavy metal waste, which is a significant environmental concern and adds to the overall cost due to specialized disposal requirements.This pathway avoids the use of heavy metals in the final hydrolysis step, leading to a more environmentally benign process and lower disposal costs.From a green chemistry perspective, the 1,3-bis(methylthio)-2-methoxypropane pathway is superior due to the avoidance of toxic heavy metal reagents.[11][12]
Versatility 1,3-Dithiane is a highly versatile reagent that can be used to synthesize a wide variety of aldehydes and ketones.[4][12]1,3-Bis(methylthio)-2-methoxypropane is primarily used for the synthesis of α,β-unsaturated aldehydes.For general aldehyde and ketone synthesis, 1,3-dithiane offers broader applicability.

Experimental Protocols

Synthesis of 1,3-Dithiane
  • Materials: 1,3-Propanedithiol, dimethoxymethane, boron trifluoride etherate, chloroform, 10% aqueous potassium hydroxide, methanol.

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of 1,3-propanedithiol and dimethoxymethane in chloroform is prepared.[6]

    • A catalytic amount of boron trifluoride etherate is added.[6]

    • The mixture is heated to reflux with vigorous stirring, and the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and washed successively with water and 10% aqueous potassium hydroxide.[6]

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from methanol to yield 1,3-dithiane as a white solid (typical yield: 82-86%).[6]

General Procedure for Alkylation of 2-Lithio-1,3-dithiane
  • Materials: 1,3-Dithiane, n-butyllithium in hexanes, tetrahydrofuran (THF), alkyl halide.

  • Procedure:

    • A solution of 1,3-dithiane in dry THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).

    • An equimolar amount of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1-2 hours at -20 °C.

    • The electrophile (e.g., an alkyl halide) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

General Procedure for Deprotection of 2-Substituted-1,3-dithianes
  • Materials: 2-Substituted-1,3-dithiane, mercuric chloride, calcium carbonate, acetonitrile, water.

  • Procedure:

    • A solution of the 2-substituted-1,3-dithiane in a mixture of acetonitrile and water is prepared.

    • Mercuric chloride and calcium carbonate are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction mixture is filtered, and the filtrate is extracted with an organic solvent.

    • The organic layer is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude aldehyde is purified by distillation or column chromatography.

Conclusion and Recommendations

The choice between 1,3-bis(methylthio)-2-methoxypropane and 1,3-dithiane for the synthesis of aldehydes, particularly α,β-unsaturated aldehydes, is a decision that requires careful consideration of multiple factors.

1,3-Dithiane remains a highly reliable and cost-effective option for many applications due to:

  • The low cost of its starting materials.

  • A vast and well-documented literature base, providing robust and optimized protocols for a wide range of substrates.

  • Its versatility in the synthesis of various aldehydes and ketones.

However, the significant drawbacks of the 1,3-dithiane route, namely the use of pyrophoric n-butyllithium and the highly toxic and environmentally harmful mercury salts for deprotection, cannot be overlooked. The costs associated with the safe handling and disposal of these reagents can be substantial, particularly on an industrial scale.

1,3-Bis(methylthio)-2-methoxypropane presents a compelling alternative, especially when:

  • The target molecule is an α,β-unsaturated aldehyde.

  • A more environmentally friendly process is desired, as it avoids the use of heavy metal deprotection agents.

  • The higher initial cost of the reagent can be offset by simplified work-up procedures and lower waste disposal costs.

Recommendation:

For academic research and small-scale syntheses where the cost of reagents is less of a limiting factor and environmental considerations are a priority, 1,3-bis(methylthio)-2-methoxypropane is an excellent choice for the synthesis of α,β-unsaturated aldehydes.

For large-scale industrial applications and for the synthesis of a broader range of aldehydes and ketones where cost-minimization is critical and the infrastructure for handling hazardous materials is in place, 1,3-dithiane remains a viable and often more economical option, provided that the environmental and safety costs are carefully managed.

Ultimately, the most cost-effective choice will depend on the specific synthetic problem at hand, the scale of the reaction, and the available resources and expertise. Researchers are encouraged to perform a thorough process hazard analysis and cost assessment before selecting a synthetic route.

References

  • Corey, E. J.; Seebach, D. Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English1965, 4 (12), 1075–1077.
  • Yus, M.; Nájera, C.; Foubelo, F. The Role of 1,3-Dithianes in Natural Product Synthesis. Tetrahedron2003, 59 (35), 6147–6212.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.